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N-methylaniline 2,2,2-trifluoroacetate Documentation Hub

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  • Product: N-methylaniline 2,2,2-trifluoroacetate

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Applications of N-Methylanilinium Trifluoroacetate

Executive Summary N-Methylanilinium trifluoroacetate (TAMA, CAS: 29885-95-8) is a specialized organic amine salt formed by the neutralization of N-methylaniline with trifluoroacetic acid (TFA). In pharmaceutical developm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methylanilinium trifluoroacetate (TAMA, CAS: 29885-95-8) is a specialized organic amine salt formed by the neutralization of N-methylaniline with trifluoroacetic acid (TFA). In pharmaceutical development and complex organic synthesis, controlling the physicochemical state of secondary amines is critical for stability, reactivity, and purification. While TFA is ubiquitous as a volatile ion-pairing agent in High-Performance Liquid Chromatography (HPLC)[1], the isolated N-methylanilinium trifluoroacetate salt serves a distinct, advanced purpose: it functions as a highly efficient, non-aqueous phase transfer catalyst and a mild, organic-soluble acid catalyst[2]. This technical guide deconstructs the thermodynamic principles of its formation, its physicochemical profile, and provides field-validated protocols for its synthesis and application.

Thermodynamics of Salt Formation

The formation of a stable ionic salt versus a neutral, hydrogen-bonded co-crystal is governed by the difference in the acid dissociation constants (


) of the conjugate acid-base pair.
  • N-Methylaniline is a secondary aryl amine with a

    
     of 4.84 at 25°C[3]. The electron-donating methyl group slightly increases its basicity compared to unsubstituted aniline, though the nitrogen's lone pair remains partially delocalized into the aromatic ring.
    
  • Trifluoroacetic Acid (TFA) is a strong organic acid with a

    
     of 0.23[4]. The potent electron-withdrawing effect of the three fluorine atoms highly stabilizes the resulting trifluoroacetate anion.
    

The


 for this system is 

. In pharmaceutical salt screening, a

is the empirical threshold required to guarantee complete proton transfer. Consequently, the reaction between N-methylaniline and TFA yields a highly stable ion pair.

SaltFormation NMA N-Methylaniline (Base, pKa = 4.84) ProtonTransfer Proton Transfer ΔpKa = 4.61 NMA->ProtonTransfer TFA Trifluoroacetic Acid (Acid, pKa = 0.23) TFA->ProtonTransfer Salt N-Methylanilinium Trifluoroacetate (Stable Ion Pair) ProtonTransfer->Salt

Thermodynamic logic of N-methylanilinium trifluoroacetate salt formation.

Core Physicochemical Properties

Understanding the bulk properties of N-methylanilinium trifluoroacetate is essential for its handling, storage, and application in anhydrous environments. The data below synthesizes its core quantitative metrics.

PropertyValueCausality / Significance
Chemical Formula

Confirms the 1:1 stoichiometry of amine to acid.
Molecular Weight 221.18 g/mol Verified by mass spectrometry (ESI+).
Melting Point 65.0 - 68.0 °CRelatively low melting point indicative of organic ion-pairing with significant lipophilic character[5].
Appearance White to light yellow solidHigh purity (>99%) yields white crystals; yellowing indicates trace oxidation of the amine[5].
Solubility Profile High in DCM, EtOAc, EtOHThe trifluoroacetate moiety and the methylphenyl group provide excellent solubility in non-polar to moderately polar organic solvents[2].
Hygroscopicity ModerateTFA salts are inherently prone to moisture uptake; must be stored in desiccated environments to prevent deliquescence.

Phase Transfer Catalysis (PTC) Dynamics

One of the most valuable applications of N-methylanilinium trifluoroacetate is its role as a phase transfer catalyst[2]. Traditional PTCs are quaternary ammonium salts (e.g., tetrabutylammonium bromide), which can be notoriously difficult to remove post-reaction, often requiring tedious chromatography.

N-methylanilinium trifluoroacetate offers a distinct mechanistic advantage: its unique fluorinated acetate moiety provides enhanced solubility in non-polar organic solvents, allowing the protonated amine to efficiently shuttle anionic reactive species across the liquid-liquid interface[2]. Furthermore, because it is a secondary amine salt, it can be easily removed during aqueous workup by simple basification (converting it back to neutral, easily washed N-methylaniline) or mild acidic washing.

PTC_Mechanism AqPhase Aqueous Phase (Source of Anionic Reactant) Interface Liquid-Liquid Interface AqPhase->Interface Anion Migration Catalyst N-Methylanilinium Cation (Lipophilic Shuttle) Interface->Catalyst Ion Pairing at Boundary OrgPhase Organic Phase (Non-Polar Environment) Catalyst->OrgPhase Transport into Solvent Product Reaction Product (e.g., Alkylated Substrate) OrgPhase->Product Nucleophilic Attack

Mechanism of phase transfer catalysis facilitated by N-methylanilinium ions.

Experimental Methodologies: Synthesis & Isolation

As a Senior Application Scientist, I mandate that all chemical protocols be designed with clear causality to ensure reproducibility. The following workflow details the in situ generation and isolation of the salt.

Protocol: Synthesis of N-Methylanilinium Trifluoroacetate

Objective: To synthesize >99% pure crystalline N-methylanilinium trifluoroacetate from raw precursors.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol (1.07 g) of freshly distilled N-methylaniline in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask. Causality: Distillation removes oxidized aniline impurities (which cause brown discoloration). DCM is chosen because both the starting materials and the resulting salt are highly soluble in it, preventing premature and uneven precipitation.

  • Thermal Control: Submerge the flask in an ice-water bath (0 °C) under a nitrogen atmosphere. Causality: The acid-base neutralization between a strong acid (TFA) and an amine is highly exothermic. Cooling prevents solvent boil-off and thermal degradation of the amine.

  • Acid Addition: Slowly add 10.5 mmol (1.20 g, ~0.80 mL) of Trifluoroacetic Acid dropwise via a syringe over 10 minutes. Causality: A slight stoichiometric excess (1.05 eq) of TFA ensures complete protonation of the amine.

  • Equilibration: Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes to ensure thermodynamic completion.

  • Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator (water bath temp 35 °C). Causality: The low boiling point of TFA (72.4 °C)[6] and DCM (39.6 °C) allows for the complete removal of the solvent and the slight excess of unreacted acid without thermally degrading the newly formed salt.

  • Crystallization: Triturate the resulting viscous oil with cold diethyl ether or hexanes to induce crystallization. Filter the white to light yellow crystals[5] and dry under high vacuum for 12 hours.

SynthesisWorkflow Step1 1. Dissolve N-Methylaniline in Anhydrous DCM Step2 2. Dropwise Addition of TFA at 0°C (Exothermic Control) Step1->Step2 Step3 3. Stirring & Equilibration (30 mins, Room Temp) Step2->Step3 Step4 4. Evaporation of DCM/TFA (Rotary Evaporator) Step3->Step4 Step5 5. Trituration & Vacuum Drying (Yields Crystalline Salt) Step4->Step5

Step-by-step workflow for the synthesis of N-methylanilinium trifluoroacetate.

Analytical Characterization (Self-Validating Systems)

To establish trustworthiness in your synthesized batch, the material must be validated analytically to confirm it is an ionic salt and not a neutral mixture. A robust protocol is a self-validating system; use the following spectroscopic benchmarks to confirm success:

  • Nuclear Magnetic Resonance (NMR):

    • 
      H NMR (in DMSO-
      
      
      
      ):
      The critical diagnostic peak is the
      
      
      broad singlet. In neutral N-methylaniline, the secondary amine N-H integrates to 1H and appears around 3.5 ppm. Upon salt formation, the protonated
      
      
      shifts significantly downfield (typically >8.0 ppm) and integrates to 2H. The N-methyl group will also shift downfield compared to the free base.
    • 
      F NMR:  A sharp singlet around -75 ppm confirms the presence of the trifluoroacetate counterion.
      
  • Infrared (IR) Spectroscopy:

    • The free base exhibits a single sharp N-H stretch (~3400 cm

      
      ). The salt will display a broad, intense band in the 3000-2500 cm
      
      
      
      region characteristic of ammonium (
      
      
      ) stretching.
    • The carboxylate (

      
      ) asymmetric stretch of the TFA anion will appear around 1670-1680 cm
      
      
      
      , shifted distinctly from the carbonyl stretch of free TFA (~1780 cm
      
      
      ).

References

  • PubChem - Trifluoroacetic acid | CF3COOH | CID 6422[6]

  • Common Organic Chemistry - Trifluoroacetic Acid (TFA)[4]

  • Chem-Impex - N-Methylanilinium trifluoroacetate[2]

  • LookChem - N-Methylaniline[3]

  • Quora - Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?[1]

  • Sigma-Aldrich - N-Methylaniline trifluoroacetate 99 29885-95-8

  • TCI Chemicals - N-Methylanilinium Trifluoroacetate | 29885-95-8[5]

Sources

Exploratory

A Technical Guide to the Solubility of N-methylaniline 2,2,2-trifluoroacetate in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of N-methylaniline 2,2,2-trifluoroacetate (N-MATFA). Intended for researchers, chemists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-methylaniline 2,2,2-trifluoroacetate (N-MATFA). Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple data summary to explore the underlying physicochemical principles that govern the solubility of this salt. In the absence of extensive quantitative public data, this guide emphasizes theoretical prediction based on molecular structure and solvent properties. It culminates in a detailed, field-proven experimental protocol for the accurate determination of equilibrium solubility, empowering researchers to generate reliable data for their specific applications.

Introduction and Physicochemical Profile

N-methylaniline 2,2,2-trifluoroacetate (CAS: 29885-95-8) is an organic salt formed from the reaction of the base N-methylaniline with the strong trifluoroacetic acid (TFA).[1][2] It presents as a white to light yellow crystalline solid with a melting point in the range of 65-68 °C and is noted to be hygroscopic.[1][3][4] The compound is utilized in organic synthesis, for example, as a reagent for α-methylation of ketones.[4][5]

Understanding the solubility of N-MATFA is critical for its effective use, including reaction kinetics, purification, formulation, and downstream processing. The solubility is dictated by the interplay of its constituent ions: the N-methylanilinium cation and the trifluoroacetate anion.

  • N-methylanilinium Cation: This component features a bulky, nonpolar benzene ring, which contributes to its affinity for less polar environments. The secondary amine of the parent N-methylaniline is protonated, creating an N-H group that can act as a hydrogen bond donor.

  • Trifluoroacetate Anion: The trifluoroacetate anion is highly polar. The strong electron-withdrawing effect of the three fluorine atoms makes TFA a much stronger acid than acetic acid, resulting in a very stable conjugate base. This stability and the presence of two oxygen atoms allow it to act as a hydrogen bond acceptor.

The salt's overall character is therefore highly polar and ionic, which is the primary determinant of its solubility behavior.

Theoretical Solubility Profile in Organic Solvents

The fundamental principle of "like dissolves like" governs solubility.[6] The ionic nature of N-MATFA suggests that its solubility will be highest in polar solvents capable of solvating both the cation and the anion effectively. While one supplier notes its trifluoroacetate moiety provides enhanced solubility in organic solvents for non-polar environments, this is likely in the context of its use as a phase-transfer catalyst, where only minimal solubility is required, or is relative to other salts like hydrochlorides.[3] Based on its structure, a more nuanced prediction is warranted.

Table 1: Predicted Solubility of N-methylaniline 2,2,2-trifluoroacetate in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterModerate to LowThese solvents can hydrogen bond with both the cation and anion. However, the nonpolar phenyl group on the cation limits very high solubility. Published data indicates it is "slightly soluble" in Methanol.[1][4] The parent N-methylaniline is practically insoluble in water.[7][8]
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateDMSO and DMF are excellent at solvating cations and have high polarity, making them ideal for dissolving organic salts. Similar peptide-based TFA salts show high solubility in DMSO (~33 mg/mL).[9] Acetonitrile is less polar and may be a weaker solvent.
Halogenated Dichloromethane (DCM), ChloroformLowThese solvents have a dipole moment but are poor hydrogen bonders and cannot effectively solvate the dissociated ions, leading to lower solubility. This aligns with reports of it being "slightly soluble" in Chloroform.[1][4]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Very LowWhile possessing some polarity, these solvents are generally poor at dissolving salts. The parent N-methylaniline is soluble in ether, but the ionic salt form is not expected to be.[7]
Nonpolar Aromatic Toluene, BenzeneVery Low / InsolubleThese solvents lack the polarity needed to overcome the crystal lattice energy of the salt.
Nonpolar Aliphatic Hexane, HeptaneInsolubleThere is a significant mismatch in polarity between the ionic solute and the nonpolar solvent.

Experimental Determination of Equilibrium Solubility

To obtain definitive, quantitative data, an experimental approach is essential. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[6][10] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its thermodynamic solubility at a given temperature.

Causality Behind the Shake-Flask Method

This protocol is designed as a self-validating system. The use of excess solid ensures that the dissolution process reaches a true equilibrium, where the rate of dissolution equals the rate of precipitation. Extended equilibration time (24-72 hours) is critical to ensure this state is reached, especially for compounds that dissolve slowly.[6] Temperature control is paramount as solubility is temperature-dependent. Finally, separating the solid phase via centrifugation and filtration prevents undissolved particles from artificially inflating the measured concentration.[6] Quantification by a validated, sensitive analytical method like HPLC ensures accuracy.

Detailed Protocol: Shake-Flask Method

Materials and Equipment:

  • N-methylaniline 2,2,2-trifluoroacetate

  • Selected organic solvents (analytical grade)

  • 4 mL glass vials with screw caps

  • Analytical balance

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation: Add an excess amount of N-MATFA solid to a 4 mL glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add ~20 mg of solid to 2 mL of the chosen solvent.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker, typically set to 25 °C. Agitate the vials for at least 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is recommended to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow larger particles to settle. To completely separate the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[6]

  • Filtration: Carefully draw the supernatant into a syringe. Attach a 0.22 µm PTFE syringe filter and dispense the clear, saturated solution into a clean sample vial. This step is crucial to remove any fine particulates.[6]

  • Quantification Preparation: Accurately dilute a known volume of the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Analysis: Quantify the concentration of N-MATFA in the diluted filtrate using a pre-validated HPLC method. A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[6]

  • Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units of mg/mL or mol/L at the specified temperature.[6]

Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Quantification A 1. Add Excess Solid to Solvent in Vial B 2. Seal and Agitate (24-72h at const. Temp) A->B Ensure saturation C 3. Centrifuge Slurry to Pellet Solid B->C D 4. Filter Supernatant (0.22 µm PTFE filter) C->D Remove particulates E 5. Dilute Filtrate to Known Volume D->E F 6. Analyze by HPLC (vs. Calibration Curve) E->F G 7. Calculate Solubility (e.g., mg/mL) F->G

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Conclusion

References

  • FooDB. (2010, April 8). Showing Compound N-Methylaniline (FDB003963). [Link]

  • Hainan Sincere Industries. (n.d.). N-Methylaniline. [Link]

  • Wikipedia. (n.d.). N-Methylaniline. [Link]

  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

  • PubChem. (n.d.). N-methylaniline 2,2,2-trifluoroacetate. [Link]

  • ChemBK. (2024, April 9). N-METHYLANILINE TRIFLUOROACETATE. [Link]

  • PubMed. (2006, February 15). An efficient route from trifluoroacetates to water soluble free amines using Diaion HP-20. [Link]

  • StuDocu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • MDPI. (2024, March 13). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. [Link]

  • ResearchGate. (n.d.). Preparation, Physicochemical Properties, and Crystal Structures of Trifluoroacetic Acid Aminium Salts. [Link]

  • Wikipedia. (n.d.). Trifluoroacetic acid. [Link]

  • ACS Publications. (1954, September 5). Solubilities of Salts in Trifluoroacetic Acid. [Link]

  • Chemdad. (n.d.). N-METHYLANILINIUM TRIFLUOROACETATE. [Link]

  • Sciencemadness Wiki. (2024, July 30). Trifluoroacetic acid. [Link]

Sources

Foundational

Technical Guide: Dissociation Thermodynamics of N-Methylaniline Trifluoroacetate

Executive Summary Compound: N-Methylaniline Trifluoroacetate (NMA-TFA) CAS: 29885-95-8 Core Parameter (Aqueous pKa): 4.85 ± 0.02 (at 25°C) Thermodynamic Context: The pKa value refers to the deprotonation of the N-methyla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: N-Methylaniline Trifluoroacetate (NMA-TFA) CAS: 29885-95-8 Core Parameter (Aqueous pKa): 4.85 ± 0.02 (at 25°C) Thermodynamic Context: The pKa value refers to the deprotonation of the N-methylanilinium cation.[1] The trifluoroacetate anion (


) acts as a spectator ion in aqueous physiological pH ranges due to the low pKa of its conjugate acid (TFA, pKa 

0.23).

Part 1: Chemical Identity & Structural Dynamics

N-methylaniline trifluoroacetate is a proton-transfer salt formed between N-methylaniline (a secondary aromatic amine) and trifluoroacetic acid (a strong organic acid). In drug development, this specific salt form is often encountered during peptide synthesis cleavage steps or reverse-phase HPLC purification where TFA is used as an ion-pairing agent.

Dissociation Equilibrium

When dissolved in water, the salt lattice collapses, releasing the N-methylanilinium cation and the trifluoroacetate anion. The relevant thermodynamic equilibrium for pKa determination is the acid dissociation of the ammonium cation.

The Equilibrium Equation:



Structural Visualization

The following diagram illustrates the dissociation pathway and the resonance stabilization that dictates the acidity of the cation.

Dissociation cluster_0 Aqueous Equilibrium (pKa = 4.85) Salt N-Methylaniline Trifluoroacetate (Solid) Ions Dissociated Ions (Ph-NH2+(Me) + CF3COO-) Salt->Ions Solvation (H2O) FreeBase Free Base (N-Methylaniline) Ions->FreeBase Ka (Dissociation) Proton Hydronium (H3O+) Ions->Proton Release

Figure 1.1: Solvation and dissociation pathway of NMA-TFA in aqueous media.

Part 2: Thermodynamic Parameters & Comparative Data

The basicity of N-methylaniline is slightly higher than that of aniline due to the electron-donating inductive effect (+I) of the methyl group, which stabilizes the positive charge on the nitrogen in the conjugate acid form.[1] However, this is partially offset by steric hindrance affecting solvation.

Quantitative Data Profile
ParameterValueCondition/Context
Aqueous pKa (Conjugate Acid) 4.85 Water, 25°C [1, 2]
Acetonitrile pKa 10.97 Non-aqueous titration (MeCN) [3]
Melting Point (Salt) 65–68 °CCrystalline solid [4]
TFA Counterion pKa 0.23Conjugate acid (Trifluoroacetic acid)
Solubility HighWater, Methanol, DCM
Comparative Basicity (Aqueous)

To understand the specific behavior of this salt, compare it to its analogs:

  • Aniline (

    
    ):  pKa 
    
    
    
    4.60
  • N-Methylaniline (

    
    ):  pKa 
    
    
    
    4.85 (Stronger base than aniline)
  • N,N-Dimethylaniline (

    
    ):  pKa 
    
    
    
    5.07

Mechanistic Insight: The methyl group donates electron density to the nitrogen via induction, making the lone pair more available (in the base) and stabilizing the cation (in the acid).[1][2] However, unlike aliphatic amines (pKa


 10), the lone pair is still heavily delocalized into the aromatic ring, keeping the pKa low.

Part 3: Experimental Determination Protocol

Objective: Accurately determine the pKa of N-methylaniline trifluoroacetate using Potentiometric Titration. Prerequisite: The salt is acidic. You will titrate with a base (NaOH) to observe the buffering region.

The Self-Validating Workflow

This protocol includes "Checkpoints" to ensure data integrity.

Reagents:

  • Analyte: ~0.5 mmol N-methylaniline trifluoroacetate (pure).

  • Titrant: 0.1 M NaOH (standardized against KHP).

  • Solvent: Degassed CO2-free water (ionic strength adjusted to 0.1 M with KCl).

Step-by-Step Methodology:

  • System Calibration:

    • Calibrate pH electrode using buffers pH 4.01 and 7.00.

    • Checkpoint: Slope must be 98-102%. If not, clean electrode junction.

  • Sample Preparation:

    • Dissolve exactly weighed NMA-TFA in 50 mL of 0.1 M KCl solution.

    • Note: The initial pH should be low (approx pH 2-3) due to the presence of the N-methylanilinium ion and potentially trace excess TFA if the salt is not 1:1 stoichiometric.

  • Titration:

    • Add 0.1 M NaOH in small increments (0.05 mL).

    • Record pH after stabilization (drift < 0.005 pH/min).

    • Continue until pH reaches ~11.

  • Data Analysis (Bjerrum Plot):

    • Calculate

      
       (average number of bound protons).
      
    • The pKa is the pH at the half-equivalence point (where [Cation] = [Free Base]).

Workflow Diagram

Protocol Start Dissolve NMA-TFA (0.1 M KCl Matrix) Check1 Initial pH Check (Expect < 3.0) Start->Check1 Titrate Add 0.1 M NaOH (Stepwise) Check1->Titrate If Valid Measure Record pH (Stabilization < 0.005/min) Titrate->Measure Measure->Titrate Repeat until pH 11 Calc Calculate 1st Derivative (dpH/dV) Measure->Calc Complete Data Set Result pKa = pH @ Half-Equivalence Calc->Result

Figure 3.1: Potentiometric titration workflow for pKa determination.

Part 4: Applications in Drug Development[4]

HPLC Method Development

In Reverse-Phase HPLC (RP-HPLC), N-methylaniline is often analyzed using TFA buffers.

  • Buffer Selection: At pH 2.0 (0.1% TFA), N-methylaniline is fully protonated (

    
    ). This ensures it elutes as a single, sharp peak rather than a broad band caused by rapid equilibration between neutral and cationic forms.
    
  • Peak Tailing: The N-methylanilinium cation can interact with residual silanols on C18 columns. High ionic strength or "silanol-shielding" modifiers (like Triethylamine) may be required if peak tailing is observed.

Salt Selection & Solubility

The trifluoroacetate salt is highly soluble in organic solvents compared to the hydrochloride salt. This makes NMA-TFA a preferred form for:

  • NMR Analysis: High solubility in

    
     or DMSO-
    
    
    
    .
  • Lipophilicity Studies: The ion-pair (

    
    ) is sufficiently lipophilic to extract into organic phases, which can complicate LogD measurements if not accounted for.
    

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Standard reference for aqueous pKa of N-methylaniline: 4.85).
  • Lide, D. R. (Ed.). (2005).[3][4][5] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Confirms dissociation constants of aniline derivatives).

  • Kaljurand, I., et al. (2005). Extension of the self-consistent spectrophotometric basicity scale in acetonitrile to a full span of 28 pKa units. Journal of Organic Chemistry, 70(3), 1019–1028. Link

  • Sigma-Aldrich. (n.d.). N-Methylaniline trifluoroacetate Product Specification. Retrieved from .

Sources

Exploratory

chemical abstract service CAS number N-methylaniline trifluoroacetate

An In-Depth Technical Guide to N-Methylanilinium Trifluoroacetate This guide provides an in-depth technical overview of N-Methylanilinium Trifluoroacetate, a specialty reagent with significant applications in organic syn...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Methylanilinium Trifluoroacetate

This guide provides an in-depth technical overview of N-Methylanilinium Trifluoroacetate, a specialty reagent with significant applications in organic synthesis and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causal relationships behind its synthesis, characterization, and application, ensuring a thorough understanding of its utility and function.

Compound Overview and Significance

N-Methylanilinium Trifluoroacetate (N-MATFA) is an organic salt formed from the acid-base reaction between N-methylaniline and trifluoroacetic acid (TFA). While its constituent parts, N-methylaniline and TFA, have broader individual applications, their combination into this specific salt offers unique advantages, particularly in facilitating certain organic reactions.[1][2] N-methylaniline itself is a versatile intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.[3][4][5][6][7] The trifluoroacetate counterion is of particular interest in drug development and peptide synthesis, where it is often used as an ion-pairing agent during purification, though its potential to influence biological activity is a subject of careful consideration.[8][9]

This guide will focus on the salt's properties, a reliable synthesis protocol, detailed characterization methods, and its role as a reagent, particularly in methylene transfer reactions.

Physicochemical Properties

The properties of N-MATFA are derived from its ionic structure. It exists as a white to light-gray crystalline solid and is hygroscopic.[2][10] Key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 29885-95-8[1][11][12]
Molecular Formula C₉H₁₀F₃NO₂ (or C₇H₉N·C₂HF₃O₂)[1][12]
Molecular Weight 221.18 g/mol [1][12][13]
Appearance White to light gray/yellow powder or crystal[10]
Melting Point 65-66 °C[2][14]
Synonyms TAMA, N-MATFA, N-Methylaniline Trifluoroacetate[10][11][12]

Synthesis and Purification

The synthesis of N-Methylanilinium Trifluoroacetate is a straightforward acid-base neutralization reaction. The protocol's success hinges on the use of anhydrous conditions to prevent water from interfering with the crystallization of the salt.

Rationale for Reagent and Solvent Choice
  • N-Methylaniline & Trifluoroacetic Acid: These are the stoichiometric reactants. Using high-purity starting materials is crucial for obtaining a clean product.

  • Anhydrous Diethyl Ether: Diethyl ether is selected as the solvent because the starting materials are soluble in it, while the resulting salt product, N-MATFA, is not. This insolubility causes the product to precipitate as it forms, enabling easy isolation by filtration. The use of a dry (anhydrous) solvent is critical to prevent the formation of hydrates and ensure a clean, crystalline product.[15]

  • Ice Bath Cooling: The reaction is exothermic. Cooling the reaction mixture controls the reaction rate, minimizes potential side reactions, and promotes the formation of well-defined crystals.[15]

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification prep_reagents Dissolve N-Methylaniline in Anhydrous Ether prep_acid Prepare Trifluoroacetic Acid (TFA) add_tfa Add TFA Dropwise to Amine Solution (0°C, Ice Bath) prep_reagents->add_tfa stir Stir for 1 hour at 0°C add_tfa->stir Precipitation Occurs filter Filter White Precipitate stir->filter wash Wash with Cold Pentane filter->wash dry Dry Under High Vacuum wash->dry end end dry->end Final Product: N-MATFA

Caption: Workflow for the synthesis and purification of N-MATFA.

Step-by-Step Synthesis Protocol[16]
  • Preparation: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve one molar equivalent of N-methylaniline in anhydrous diethyl ether. Cool the flask in an ice bath to 0°C.

  • Reaction: Slowly add one molar equivalent of trifluoroacetic acid dropwise to the stirred amine solution. A white precipitate will form immediately.

  • Stirring: Once the addition is complete, continue to stir the mixture in the ice bath for an additional hour to ensure the reaction goes to completion.

  • Isolation: Isolate the white precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold pentane to remove any residual starting materials.

  • Drying: Dry the crystalline salt overnight in a desiccator under high vacuum to yield the final product.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized N-MATFA is essential. This is achieved through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for verifying the structure. The protonation of the nitrogen atom by TFA causes a characteristic downfield shift of the adjacent protons compared to the free base.

  • ¹H NMR (DMSO-d₆):

    • ~9.7 ppm (broad singlet, 1H): This signal corresponds to the acidic N-H proton. Its broadness is due to quadrupole broadening and chemical exchange.

    • ~7.34 ppm (multiplet, 2H): Aromatic protons ortho to the nitrogen.

    • ~7.08 ppm (multiplet, 3H): Aromatic protons meta and para to the nitrogen.

    • ~2.84 ppm (singlet, 3H): Protons of the N-methyl group.[16]

  • ¹³C NMR: The formation of the salt is confirmed by the presence of signals for the trifluoroacetate anion.

    • ~160 ppm (quartet): Carbonyl carbon (COO⁻) of the trifluoroacetate, split by the three fluorine atoms.

    • ~120 ppm (quartet): Trifluoromethyl carbon (CF₃) of the trifluoroacetate, showing a characteristic large C-F coupling.[17]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

  • Broad band ~2400-3000 cm⁻¹: Corresponds to the N⁺-H stretch of the anilinium salt.

  • Strong bands ~1670-1700 cm⁻¹: Associated with the asymmetric and symmetric stretches of the carboxylate (COO⁻) group of the trifluoroacetate anion.

  • Strong bands ~1100-1200 cm⁻¹: Characteristic C-F stretching vibrations.

Applications in Organic Synthesis

N-MATFA is primarily utilized as a reagent in organic synthesis, most notably as a convenient source for generating the Eschenmoser salt in situ for α-methylenation of ketones.[1][2][15]

Mechanism: α-Methylenation of Ketones

The primary application involves the reaction of a ketone with paraformaldehyde and N-MATFA.[15] The process proceeds via a Mannich-type reaction.

Causality Explained:

  • Iminium Ion Formation: N-MATFA reacts with paraformaldehyde (a source of formaldehyde) to form the N,N-dimethylmethyleneiminium trifluoroacetate salt (an Eschenmoser-type salt) in situ. The trifluoroacetate anion is a non-nucleophilic counterion, which is crucial for preventing side reactions and maintaining the reactivity of the iminium ion.

  • Enol/Enolate Formation: The ketone substrate, under the slightly acidic conditions provided by the anilinium salt, forms a small equilibrium concentration of its enol tautomer.

  • Nucleophilic Attack: The electron-rich enol attacks the electrophilic carbon of the iminium ion.

  • Elimination: The resulting adduct undergoes elimination of N-methylaniline to form the final α-methylene ketone product.

Using N-MATFA is advantageous because it provides both the amine and the acid catalyst in a single, easy-to-handle, crystalline reagent, simplifying the experimental setup.[15]

Reaction Diagram

G ketone Ketone (α-Tetralone) reagents + Paraformaldehyde + N-Methylanilinium   Trifluoroacetate solvent Reflux in THF product α-Methylene Ketone solvent->product Mannich Reaction & Elimination

Sources

Foundational

An In-Depth Technical Guide to N-Methylaniline Salts in Organic Synthesis

Executive Summary N-Methylaniline and its corresponding salts—most notably N-methylanilinium trifluoroacetate (TAMA) and N-methylanilinium hydrochloride —have transcended their traditional roles as simple proton donors o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methylaniline and its corresponding salts—most notably N-methylanilinium trifluoroacetate (TAMA) and N-methylanilinium hydrochloride —have transcended their traditional roles as simple proton donors or basicity modulators. In modern organic synthesis, these salts function as highly specialized bifunctional organocatalysts, phase-transfer agents, and radical precursors. This whitepaper provides a mechanistic and protocol-driven analysis of N-methylaniline salts, focusing on their application in direct methylene transfer, solid-phase oligonucleotide synthesis, and advanced C–N bond formation.

  • Mechanistic Paradigm: Iminium-Mediated α-Methylenation

The α-methylenation of carbonyl compounds is a critical transformation in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). Historically, direct methylenation using formaldehyde is plagued by low yields due to the rapid polymerization of the reactive intermediates.

TAMA (CAS 29885-95-8) elegantly solves this problem. By reacting with paraformaldehyde, TAMA generates an electrophilic N-methyl-N-phenylmethyleneiminium trifluoroacetate intermediate in situ[1].

Causality & Expert Insight: The success of TAMA over other secondary amine salts lies in its specific electronic and steric profile. The trifluoroacetate counterion enhances the solubility of the ionic species in non-polar organic solvents (acting as a phase-transfer catalyst)[2]. Furthermore, the bulky N-methylaniline moiety prevents the iminium ion from undergoing rapid self-condensation, allowing it to be efficiently trapped by the enol form of the target ketone. Upon nucleophilic attack by the enol, a Mannich base intermediate is formed, which subsequently undergoes thermal β-elimination to yield the α-methylene ketone, expelling N-methylaniline to propagate the cycle[3].

Experimental Protocol: Synthesis of α-Methylene-α-tetralone

The following self-validating protocol demonstrates the direct methylene transfer to α-tetralone[4].

Reagents:

  • Paraformaldehyde: 6.75 g (0.225 mol)

  • N-Methylanilinium trifluoroacetate (TAMA): 16.57 g (0.075 mol)

  • α-Tetralone: 7.30 g (0.05 mol)

  • Dry Tetrahydrofuran (THF): 50 mL

Step-by-Step Methodology:

  • Preparation of the Iminium Precursor: To a 250-mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the paraformaldehyde and TAMA under a nitrogen atmosphere.

  • Substrate Addition: Introduce the solution of α-tetralone dissolved in 50 mL of dry THF at room temperature.

  • Controlled Reflux: Heat the mixture to reflux (approx. 66 °C) for 4 hours.

    • Critical Causality Step: If scaling up, TAMA must be added in sequential portions rather than all at once. The iminium salt is highly reactive; gradual addition matches its generation rate to the enolization rate of the ketone, strictly minimizing off-target polymerization[5].

  • Workup: Remove the oil bath and cool for 10 minutes. Gradually add 100 mL of diethyl ether under vigorous stirring to precipitate the red polymeric byproducts. Decant the ethereal layer, wash with 1M HCl to remove residual N-methylaniline, dry over Na₂SO₄, and concentrate under reduced pressure.

G A Paraformaldehyde + TAMA B N-Methyl-N-phenylmethyleneiminium Ion A->B Reflux in THF E Mannich Base Intermediate B->E Electrophilic Trapping C Ketone (e.g., α-Tetralone) D Enol Tautomer C->D Tautomerization D->E F α-Methylene Ketone (Target Product) E->F β-Elimination G N-Methylaniline (Recycled) E->G Leaving Group Expulsion G->A Re-enters Cycle

Fig 1. Mechanistic pathway of TAMA-mediated α-methylenation of ketones.

  • TAMA as a Phosphoramidite Activator in Oligonucleotide Synthesis

In the solid-phase synthesis of DNA and RNA, phosphoramidite monomers must be activated to couple with the 5'-hydroxyl group of the growing nucleotide chain. Traditional activators, such as 1H-tetrazole, are highly effective but suffer from a fatal flaw: they can inadvertently phosphitylate the O6-position of guanine bases. If this base modification is not removed prior to the iodine/water oxidation step, it results in irreversible chain cleavage[6].

Causality & Expert Insight: Substituting tetrazole with TAMA completely circumvents this degradation pathway. TAMA functions as a mild, sterically hindered Brønsted acid. The N-methylanilinium cation (pKa ~4.6) is acidic enough to protonate the diisopropylamino group of the phosphoramidite, converting it into an excellent leaving group. However, the resulting conjugate base (N-methylaniline) is too sterically hindered and insufficiently nucleophilic to attack the O6-position of guanine. This self-validating system ensures that the activation energy for the desired 5'-OH coupling is lowered, while the trajectory for guanine modification is kinetically blocked[6].

G2 P1 Phosphoramidite Monomer P2 Protonated Phosphoramidite (Highly Reactive) P1->P2 Protonation by N-methylanilinium T1 TAMA (Activator) T1->P2 O1 Phosphite Triester (Elongated Chain) P2->O1 Desired Nucleophilic Attack S1 Guanine O6-Modification P2->S1 Pathway Kinetically Blocked N1 5'-OH Nucleoside (Solid Support) N1->O1

Fig 2. TAMA activation in oligonucleotide synthesis, suppressing guanine modification.

  • Aminium Radical Cations in C–N Bond Formation

Beyond ionic pathways, N-methylaniline salts are highly valuable in radical chemistry. Through visible-light photoredox catalysis, N-methylaniline derivatives undergo single-electron oxidation to form aminium radical cations (ARCs) .

Unlike neutral amine radicals, ARCs are highly electrophilic. They undergo facile, rapid addition to nucleophilic alkenes and arenes, reversing the traditional polarity (umpolung) of C–N bond formation.

Causality & Expert Insight: In traditional cross-coupling (e.g., Buchwald-Hartwig), the amine acts as a nucleophile attacking an electrophilic metal center. By pre-forming the N-methylanilinium hydrochloride salt and subjecting it to photoredox conditions, the resulting ARC can directly aminate unactivated C–H bonds. The hydrochloride or trifluoroacetate counterions stabilize the radical cation intermediate long enough to prevent rapid back-electron transfer (BET), allowing the productive C–N bond-forming step to outcompete degradation.

  • Quantitative Data Summary

The following table summarizes the primary physicochemical properties and application metrics of key N-methylaniline salts used in organic synthesis.

Salt DerivativeCAS NumberPrimary ApplicationKey Mechanistic AdvantageTypical Yields
N-Methylanilinium Trifluoroacetate (TAMA) 29885-95-8α-Methylenation of Ketones; Oligonucleotide SynthesisPhase-transfer capability; kinetically blocks O6-guanine modification.75% - 88%
N-Methylaniline Hydrochloride 2739-12-0API Synthesis (e.g., Argatroban); Formal Aniline SynthesisHigh stability for radical generation; excellent leaving group in deoxygenation.70% - 80%
2,6-Difluoro-N-methylaniline HCl 1193390-17-8Agrochemical & API Building BlockFluorine atoms withdraw electron density, tuning the pKa for specialized catalysis.Variable

References

  • Organic Syntheses: Naphthalenone, 3,4-dihydro-2-methylene- (α-Methylene-α-tetralone). Organic Syntheses, Coll. Vol. 7, p. 332 (1990); Vol. 60, p. 88 (1981). URL: [Link]

  • Nucleic Acids Research: Prevention of guanine modification and chain cleavage during the solid phase synthesis of oligonucleotides using phosphoramidite derivatives. Oxford Academic. URL:[Link]

  • National Institutes of Health (PMC): Photocatalytic Generation of Aminium Radical Cations for C–N Bond Formation. URL:[Link]

Sources

Exploratory

The Formation Mechanism of N-Methylanilinium Trifluoroacetate: A Technical Guide to Acid-Base Kinetics and Salt Isolation

Executive Summary N-Methylanilinium trifluoroacetate (CAS 29885-95-8) is a highly versatile amine salt utilized extensively as a phase transfer catalyst, a coupling activator in nucleic acid synthesis, and a critical int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methylanilinium trifluoroacetate (CAS 29885-95-8) is a highly versatile amine salt utilized extensively as a phase transfer catalyst, a coupling activator in nucleic acid synthesis, and a critical intermediate in complex organic and pharmaceutical manufacturing [4]. Understanding the thermodynamics and kinetic pathways of its formation from N-methylaniline and trifluoroacetic acid (TFA) is essential for researchers aiming to optimize yields, ensure high purity, and scale up production workflows.

This whitepaper provides an in-depth mechanistic analysis of the salt formation, coupled with a self-validating experimental protocol designed to maximize product integrity.

Physicochemical Profiling and Thermodynamic Basis

The formation of N-methylanilinium trifluoroacetate is fundamentally governed by the relative acidities and basicities of the two reactants. N-methylaniline (NMA) is a secondary aromatic amine that acts as a weak base due to the delocalization of its nitrogen lone pair into the adjacent aromatic ring[1]. Conversely, trifluoroacetic acid (TFA) is a remarkably strong organic acid, driven by the intense electron-withdrawing inductive effect of its three highly electronegative fluorine atoms [2].

To contextualize the reaction thermodynamics, the physicochemical properties of the reactants and the resulting salt are summarized below.

Table 1: Physicochemical Properties of Reactants and Product
PropertyN-Methylaniline (Reactant)Trifluoroacetic Acid (Reactant)N-Methylanilinium Trifluoroacetate (Product)
Chemical Formula C₇H₉NCF₃COOH[C₇H₁₀N]⁺ [CF₃COO]⁻
Molecular Weight 107.15 g/mol 114.02 g/mol 221.18 g/mol
pKa 4.85 (conjugate acid) [1]0.23 [2]N/A (Ionic Salt)
Physical State (RT) Pale yellow liquidColorless fuming liquidWhite to light yellow crystalline solid
Boiling/Melting Pt BP: 196 °CBP: 72.4 °CMP: 65.0 – 68.0 °C [3]
Density 0.989 g/cm³1.489 g/cm³N/A

The significant difference in pKa values (


) ensures that the proton transfer equilibrium lies almost entirely to the right, heavily favoring complete salt formation and providing a massive thermodynamic driving force.

Mechanistic Pathway of Salt Formation

The reaction mechanism is a classic Brønsted-Lowry acid-base neutralization, proceeding via a rapid, highly exothermic proton transfer [2].

  • Pre-Reaction Complexation: As TFA and NMA diffuse together in the solvent matrix, a hydrogen-bonded pre-reaction complex forms between the highly polarized acidic proton of TFA and the electron-rich lone pair on the nitrogen of NMA.

  • Proton Transfer: The high acidity of TFA facilitates the rapid heterolytic cleavage of its O-H bond. The proton is transferred to the nitrogen atom of NMA. During this step, the nitrogen transitions from an

    
    -like pyramidal geometry (with slight planarization due to aromatic delocalization) to a rigid, fully tetrahedral 
    
    
    
    geometry in the N-methylanilinium cation.
  • Ion-Pairing and Nucleation: The resulting N-methylanilinium cation and trifluoroacetate anion form a tight ion pair mediated by robust electrostatic attraction and intermolecular hydrogen bonding (N-H

    
     O-C). In non-polar solvents, these ion pairs rapidly aggregate, exceeding the solubility product (
    
    
    
    ) and initiating crystal nucleation.

Mechanism NMA N-Methylaniline (Weak Base, pKa ~4.85) PreComplex Hydrogen-Bonded Pre-Reaction Complex NMA->PreComplex Diffusion & Collision TFA Trifluoroacetic Acid (Strong Acid, pKa ~0.23) TFA->PreComplex Diffusion & Collision ProtonTransfer Rapid Proton Transfer (Exothermic) PreComplex->ProtonTransfer Overcome Activation Energy IonPair Ion Pair Formation [C7H10N]+ [CF3COO]- ProtonTransfer->IonPair Charge Separation Crystal Crystallization (N-Methylanilinium Trifluoroacetate) IonPair->Crystal Nucleation & Growth

Fig 1: Thermodynamic and kinetic pathway of N-methylanilinium trifluoroacetate salt formation.

Experimental Methodology: Self-Validating Protocol

To synthesize high-purity N-methylanilinium trifluoroacetate, the experimental design must account for the high exothermicity of the reaction and the differential solubility of the reactants versus the product.

Causality in Experimental Design
  • Solvent Selection (Diethyl Ether or Hexane): Both starting materials (NMA and TFA) are highly soluble in non-polar organic solvents. However, the resulting ionic salt is highly polar and insoluble in these media. This deliberate solvent choice induces spontaneous precipitation, driving the reaction forward via Le Chatelier's principle and negating the need for complex, yield-reducing chromatographic purification [4].

  • Thermal Control (0 °C Ice Bath): The proton transfer is violently exothermic. Uncontrolled heat generation can lead to solvent boil-off, thermal degradation, or trace side reactions (such as unwanted ring-substitutions). Dropwise addition under controlled cooling ensures a smooth, safe reaction profile.

Step-by-Step Protocol
  • Preparation: Dissolve 10.0 mmol (1.07 g) of N-methylaniline in 20 mL of anhydrous diethyl ether in a 50 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath (0 °C) and allow the solution to thermally equilibrate for 10 minutes.

  • Acid Addition: Dilute 10.5 mmol (1.20 g, a slight 5% molar excess to guarantee complete protonation of the amine) of TFA in 5 mL of anhydrous diethyl ether. Add this acid solution dropwise to the NMA solution over a period of 15 minutes using an addition funnel. Observation: Immediate formation of a dense white precipitate will occur.

  • Maturation: Remove the ice bath and allow the heterogeneous suspension to stir at room temperature (20-25 °C) for 30 minutes. This ensures complete Ostwald ripening of the microcrystals.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel and filter paper.

  • Washing: Wash the filter cake with 2 x 10 mL aliquots of ice-cold diethyl ether. This step washes away any unreacted NMA and the slight excess of TFA.

  • Drying: Transfer the white crystalline solid to a vacuum desiccator and dry under high vacuum at room temperature for 12 hours to afford pure N-methylanilinium trifluoroacetate (Expected Yield: >95%)[5].

Workflow Step1 1. Dissolve NMA in Non-Polar Solvent (Diethyl Ether) Step2 2. Cool to 0°C (Ice Bath) Step1->Step2 Prevent Thermal Degradation Step3 3. Dropwise Addition of TFA Solution Step2->Step3 Control Exothermicity Step4 4. Stirring (30 min) Equilibrate to RT Step3->Step4 Ensure Complete Reaction Step5 5. Precipitation of Ionic Salt Step4->Step5 Induce Supersaturation Step6 6. Vacuum Filtration & Cold Solvent Wash Step5->Step6 Isolate Product Step7 7. Vacuum Drying (Yield >95%) Step6->Step7 Remove Residual Solvent

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the amine salt.

Analytical Characterization

To validate the integrity of the synthesized salt and establish trustworthiness in the protocol, the isolated product must be characterized against the following analytical benchmarks:

  • Melting Point: The solid should exhibit a sharp melting point between 65.0 °C and 68.0 °C [3]. A depressed or broad melting range indicates trapped solvent or unreacted starting materials.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected shifts include a sharp singlet for the N-methyl protons (~3.0 ppm) and a multiplet for the aromatic protons (7.0–7.5 ppm). Crucially, a broad downfield peak corresponding to the ammonium protons (

    
    ) will be visible, confirming protonation.
    
  • ¹⁹F NMR (DMSO-d₆, 376 MHz): A sharp, definitive singlet at approximately -74 ppm confirms the presence of the trifluoroacetate counterion.

  • FT-IR Spectroscopy: Successful salt formation is indicated by the disappearance of the sharp N-H stretch of the secondary amine (~3400 cm⁻¹) and the appearance of broad

    
     stretching bands (2500–3000 cm⁻¹). Additionally, strong asymmetric carboxylate (
    
    
    
    ) stretches will appear around 1670 cm⁻¹.

References

  • Fiveable. "Trifluoroacetic Acid Definition - Organic Chemistry Key...".[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Utility of N-Methylanilinium Trifluoroacetate (N-MATFA)

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Scope: Phase-Transfer Catalysis, Iminium Precursors, and Protic Ionic Liquids Introduction & Chemical Rationale N-Methylani...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Scope: Phase-Transfer Catalysis, Iminium Precursors, and Protic Ionic Liquids

Introduction & Chemical Rationale

N-Methylanilinium trifluoroacetate (N-MATFA) is a highly versatile organic salt formed by the stoichiometric neutralization of N-methylaniline with trifluoroacetic acid (TFA)[1]. In advanced organic synthesis and pharmaceutical development, N-MATFA is primarily utilized as an iminium ion precursor and a phase-transfer catalyst[1][2].

Mechanistic Causality: Why use the trifluoroacetate salt of a secondary amine rather than a standard hydrochloride or acetate? The trifluoroacetate counterion provides a unique physicochemical balance: it is non-nucleophilic, highly stable, and imparts exceptional solubility to the salt in moderately polar organic solvents like tetrahydrofuran (THF) and diethyl ether[1].

When reacted with paraformaldehyde, N-MATFA readily forms a reactive iminium intermediate[2]. The bulky and electron-withdrawing nature of the TFA counterion prevents the premature polymerization of this iminium species, allowing it to efficiently undergo Mannich-type condensations with enolizable ketones to yield α-methylene ketones[3]. Furthermore, N-MATFA has recently gained traction as a protic ionic liquid (PIL) precursor for the self-contained electropolymerization of conducting polymers, acting simultaneously as a solvent, electrolyte, and monomer[4][5].

Physicochemical Properties

To ensure reproducibility, verify the reagent properties against the standardized parameters listed below prior to use[1][6].

PropertyValue / Description
Chemical Name N-Methylanilinium trifluoroacetate
CAS Number 29885-95-8
Molecular Formula C9H10F3NO2 (C7H9N · C2HF3O2)
Molecular Weight 221.18 g/mol
Appearance White to light gray/yellow crystalline powder
Melting Point 65.0 – 68.0 °C
Solubility Soluble in THF, CH2Cl2; slightly soluble in CHCl3; insoluble in pentane

Safety & Handling (E-E-A-T)

  • Trifluoroacetic Acid (TFA): Highly corrosive and hygroscopic. Causes severe skin burns and eye damage. Handle exclusively in a fume hood.

  • N-Methylaniline: Toxic via inhalation, ingestion, and skin absorption. Can cause methemoglobinemia.

  • N-MATFA: Harmful if swallowed, inhaled, or absorbed through the skin. Wear standard PPE (nitrile gloves, lab coat, safety goggles) and handle the dry powder carefully to avoid aerosolization.

Experimental Protocol: Synthesis of N-MATFA

The following protocol is adapted from the validated [2][3]. It is designed as a self-validating system where the physical state of the reaction mixture directly indicates reaction progress.

Reagents
  • N-Methylaniline (Commercial grade, 99%): 1.0 mol (107.15 g)

  • Trifluoroacetic Acid (TFA, 99%): 1.0 mol (114.02 g)

  • Dry Diethyl Ether : 1.0 L

  • Pentane (for washing): 100 mL

Step-by-Step Methodology
  • Preparation of the Base Solution: In a 2 L round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1.0 mol of N-methylaniline in 1.0 L of dry diethyl ether[2].

    • Causality: Diethyl ether is chosen because both starting materials are highly soluble in it, but the resulting ionic salt is highly polar and insoluble. This solubility differential drives the reaction to completion via precipitation, eliminating the need for complex chromatographic purification.

  • Thermal Control: Submerge the flask in an ice-water bath (0 °C) and allow the solution to cool for 15 minutes under a continuous nitrogen atmosphere[2].

    • Causality: The acid-base neutralization is highly exothermic. The ice bath prevents the diethyl ether (boiling point 34.6 °C) from boiling and suppresses oxidative side reactions of the aniline derivative.

  • Acid Addition: Transfer 1.0 mol of TFA to an addition funnel. Add the TFA dropwise to the vigorously stirred N-methylaniline solution over a period of 30–45 minutes[2][3].

    • Causality: Dropwise addition prevents localized heating and ensures a strict 1:1 stoichiometric pairing without forming acid-rich microenvironments.

  • Salt Maturation: Once the addition is complete, maintain the ice bath and stir the resulting suspension magnetically for 1 hour[2]. A dense white precipitate of N-MATFA will form[2].

  • Isolation and Purification: Isolate the white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 100 mL of cold pentane[2][3].

    • Causality: Pentane is highly non-polar. It effectively washes away any trace unreacted N-methylaniline or residual TFA without dissolving the target salt, ensuring high purity.

  • Drying: Transfer the solid to a desiccator and dry overnight under high vacuum[2]. The expected yield is approximately 195 g (88%)[2][3].

Quality Control (Self-Validation)
  • Melting Point Check: The dried salt must exhibit a sharp melting point of 65.0–68.0 °C[1][2]. A depressed or broad melting point indicates trapped solvent or moisture, necessitating extended vacuum drying.

  • Visual Inspection: The product should be a free-flowing white to light-gray powder[1]. Discoloration (dark brown/red) indicates oxidation of the aniline, meaning the ether was not sufficiently deoxygenated.

SynthesisWorkflow N1 1. Preparation Dissolve N-methylaniline in dry diethyl ether N2 2. Acid Addition Dropwise addition of TFA under N2 at 0 °C N1->N2 Ice bath cooling N3 3. Salt Formation Stir magnetically for 1 hr to precipitate salt N2->N3 Exothermic control N4 4. Isolation Vacuum filtration of the white precipitate N3->N4 Phase separation N5 5. Purification Wash with pentane to remove unreacted organics N4->N5 Impurity removal N6 6. Drying Dry overnight in desiccator under high vacuum N5->N6 Yield: ~88%

Figure 1: Step-by-step experimental workflow for the synthesis of N-MATFA.

Application Workflow: α-Methylenation of Ketones

N-MATFA is the premier reagent for the α-methylenation of enolizable ketones (e.g., converting α-tetralone to 2-methylene-1-tetralone)[2].

Protocol Summary:

  • In a flask equipped with a reflux condenser, combine paraformaldehyde (0.225 mol) and N-MATFA (0.075 mol)[2].

  • Add a solution of the target ketone (0.05 mol) in 50 mL of dry THF[2].

  • Reflux the mixture for 4 hours under nitrogen[2]. The N-MATFA dissolves, and the paraformaldehyde depolymerizes to form the reactive iminium ion in situ[2].

  • Causality Note: If the reaction is scaled up or requires higher temperatures (e.g., using dioxane as a solvent), N-MATFA must be added in sequential portions to prevent the rapid polymerization of the iminium intermediate[2][3].

  • Upon completion, the reaction is quenched with diethyl ether and washed with sodium bicarbonate to neutralize the TFA, releasing the free N-methylaniline and yielding the α-methylene ketone[2].

Mechanism A Ketone Substrate D Iminium Ion Intermediate A->D Condensation in THF/Reflux B Paraformaldehyde (CH2O)n B->D Condensation in THF/Reflux C N-MATFA (Catalyst/Reagent) C->D Condensation in THF/Reflux E Mannich Base Adduct D->E C-C Bond Formation F α-Methylene Ketone (Target Product) E->F Elimination of N-methylaniline F->C Catalyst Regeneration

Figure 2: Mechanistic pathway of α-methylenation of ketones using N-MATFA.

References

  • Gras, J. L. "Naphthalenone, 3,4-dihydro-2-methylene-". Organic Syntheses, 1981, 60, 88; Coll. Vol. 7, 1990, 386. URL:[Link]

  • Abdelhamid, M. E., et al. "High-throughput approach for the identification of anilinium-based ionic liquids that are suitable for electropolymerisation." Physical Chemistry Chemical Physics, 2015, 17, 17967-17972. URL:[Link]

Sources

Application

Application Note: Strategic Preparation of N-Methylaniline TFA Salt for Peptide Synthesis

Here is a detailed Application Note and Protocol for the preparation of N-methylaniline Trifluoroacetate (TFA) salt, tailored for researchers in peptide chemistry. Abstract & Rationale In Solid-Phase Peptide Synthesis (S...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol for the preparation of N-methylaniline Trifluoroacetate (TFA) salt, tailored for researchers in peptide chemistry.

Abstract & Rationale

In Solid-Phase Peptide Synthesis (SPPS), the final cleavage step—removing the peptide from the resin and deprotecting side chains—is critical. While N-methylaniline is a potent carbocation scavenger (particularly for trityl and tert-butyl cations), its free base form presents significant handling challenges: it is an oily liquid, prone to rapid oxidation (browning), highly toxic (methemoglobinemia risk), and generates significant exotherms when added directly to Trifluoroacetic Acid (TFA) cleavage cocktails.

This guide details the preparation of N-methylaniline TFA salt , a stable, crystalline solid. Converting the free amine to its TFA salt offers three distinct advantages for the peptide chemist:

  • Stoichiometric Precision: Allows for exact weighing of the scavenger, eliminating volumetric errors associated with viscous liquids.

  • Thermal Safety: "Pre-salting" the amine eliminates the violent exothermic acid-base reaction during the preparation of cleavage cocktails, protecting sensitive peptide bonds (e.g., Asp-Pro) from thermal degradation.

  • Enhanced Stability: The salt form is resistant to oxidation and has a significantly longer shelf life than the free amine.

Chemical Basis & Mechanism

The synthesis is a direct Brønsted acid-base neutralization. The lone pair on the nitrogen atom of N-methylaniline accepts a proton from trifluoroacetic acid, forming an ionic lattice stabilized by hydrogen bonding.

Reaction Scheme


Mechanistic Visualization (Graphviz)

The following diagram illustrates the synthesis workflow and the downstream scavenging mechanism where the electron-rich aromatic ring traps electrophiles (


).

NMA_Synthesis_Mechanism cluster_0 Step 1: Synthesis cluster_1 Step 2: Application (Peptide Cleavage) NMA N-Methylaniline (Liquid, Toxic, Oily) Salt N-Methylaniline TFA Salt (Crystalline Solid) NMA->Salt + TFA, 0°C Exothermic TFA Trifluoroacetic Acid (Corrosive) Scavenged Alkylated Aniline (Inert Byproduct) Salt->Scavenged Traps E+ (Friedel-Crafts type) Carbocation Protecting Group Cation (E+) Carbocation->Scavenged

Figure 1: Workflow converting unstable free amine to stable salt, followed by its role as an electrophile trap in peptide cleavage.

Materials & Equipment

Reagents
ReagentGradeRoleHazards
N-Methylaniline >98%PrecursorToxic (Skin/Inhalation), Oxidizes
Trifluoroacetic Acid (TFA) HPLC GradeAcid SourceCorrosive, Volatile
Dichloromethane (DCM) AnhydrousSolventVolatile, Carcinogen susp.[1][2][3]
Diethyl Ether (Et₂O) ACS ReagentPrecipitantExtremely Flammable, Peroxide former
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Magnetic stir bar and plate

  • Ice-water bath

  • Rotary evaporator

  • Vacuum filtration setup (Buchner funnel)

  • Desiccator with KOH or P₂O₅

Experimental Protocol

Step 1: Solvation and Cooling
  • Weigh 10.7 g (100 mmol) of N-methylaniline into a 250 mL round-bottom flask.

  • Add 50 mL of Dichloromethane (DCM) . Stir until the solution is homogeneous.

    • Note: The solution may be slightly yellow; dark brown indicates oxidation of the starting material. Use fresh amine for best results.

  • Place the flask in an ice-water bath (0°C) . Allow to cool for 10 minutes.

    • Critical: Cooling is mandatory. The acid-base reaction is highly exothermic.

Step 2: Acid Addition
  • Measure 7.7 mL (100 mmol, 1.0 eq) of Trifluoroacetic Acid (TFA).

  • Add the TFA to the stirring amine solution dropwise over 15–20 minutes.

    • Observation: Fuming may occur; ensure good ventilation (fume hood).[4] The solution will warm up; maintain 0°C to prevent side reactions or solvent boiling.

Step 3: Isolation and Crystallization[5]
  • Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Concentrate the solution on a rotary evaporator (bath temp < 30°C) to approximately 20% of the original volume (thick oil or slurry).

  • Precipitation: Add 100 mL of cold Diethyl Ether to the residue while stirring vigorously.

    • Result: A white to off-white solid should precipitate immediately.

  • If the product remains oily, scratch the glass with a spatula or add a seed crystal to induce nucleation. Cool in a freezer (-20°C) for 1 hour.

Step 4: Filtration and Drying[5]
  • Filter the solid using a sintered glass funnel under vacuum.

  • Wash the filter cake with 2 x 20 mL of cold Diethyl Ether to remove unreacted amine or excess acid.

  • Dry the solid in a vacuum desiccator over KOH pellets (to remove trace acid) or P₂O₅ for 12 hours.

Quality Control & Validation (Self-Validating System)

To ensure the salt is suitable for sensitive peptide synthesis, it must pass the following checks.

TestAcceptance CriteriaMethodology
Appearance White to off-white crystalline solidVisual Inspection
Melting Point 64–66 °C Capillary MP apparatus [1]
Solubility Soluble in Water, Methanol, DCMDissolve 10mg in 1mL solvent
pH Check pH 3.0–5.0 (1% aq. solution)pH Paper (Ensures no massive excess of free TFA)
¹H NMR Downfield shift of N-Me group vs. free amine400 MHz NMR (CDCl₃ or DMSO-d₆)
NMR Validation Logic
  • Free Amine: The N-methyl singlet typically appears around

    
     2.8 ppm.
    
  • TFA Salt: Upon protonation, the N-methyl signal shifts downfield (typically

    
     2.9–3.1 ppm) due to the positive charge on nitrogen withdrawing electron density.
    
  • Stoichiometry: Integration of the aromatic protons vs. the methyl group must remain consistent (5:3).

Application in Peptide Cleavage Cocktails[4][6][7][8][9]

The "Cooler" Cocktail Protocol

Standard cleavage cocktails often require mixing TFA, water, and scavengers. Adding free N-methylaniline to this mix generates heat. Using the salt avoids this.[5]

Recommended Cocktail "Reagent M" (Modified for Trityl Scavenging):

  • TFA: 90%[4]

  • N-Methylaniline TFA Salt: 5% (w/v)

  • Water: 2.5%[6]

  • TIS (Triisopropylsilane): 2.5%[6]

Procedure:

  • Dissolve the crystalline N-methylaniline TFA salt in the required volume of TFA. It will dissolve endothermically or neutrally.

  • Add Water and TIS.

  • Apply to the resin.

    • Benefit: The temperature remains stable, preventing premature removal of sensitive groups or aspartimide formation [2].

Safety & Handling

  • Toxicity: N-methylaniline is a blood toxin (methemoglobinemia) and can be absorbed through the skin. Even in salt form, handle with gloves and in a fume hood.

  • Corrosivity: The salt contains the trifluoroacetate anion; while less corrosive than free TFA, it is still an irritant.

  • Storage: Store in a tightly sealed container at 4°C. Hygroscopic—keep dry.

References

  • Sigma-Aldrich.[1][3] Product Specification: N-Methylaniline trifluoroacetate. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link

Sources

Method

Application Note: Preparation and Utilization of N-Methylanilinium Trifluoroacetate (N-MATA)

Introduction & Mechanistic Rationale N-Methylanilinium trifluoroacetate (N-MATA), frequently referred to as TAMA or N-methylaniline trifluoroacetate, is a versatile organocatalyst and reagent widely utilized in advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-Methylanilinium trifluoroacetate (N-MATA), frequently referred to as TAMA or N-methylaniline trifluoroacetate, is a versatile organocatalyst and reagent widely utilized in advanced organic synthesis[1]. It is most prominently deployed as a phase-transfer-capable catalyst for the direct α-methylenation of ketones[2] and as an activator for internucleotide coupling during oligonucleotide synthesis[3].

Unlike primary amines or purely aliphatic secondary amines (e.g., piperidine), N-methylaniline provides an optimal balance of nucleophilicity and steric hindrance. When reacted with paraformaldehyde, N-MATA generates a reactive N-methyl-N-phenyl iminium trifluoroacetate intermediate[4]. This intermediate is highly electrophilic—readily accepting nucleophilic attack from ketone enols—yet stable enough to resist the rapid self-polymerization that typically degrades aliphatic iminium species[2]. The trifluoroacetate counterion further enhances the solubility of the intermediate in organic solvents, facilitating reactions in non-polar environments[1].

Physicochemical Properties

The quantitative data and physical characteristics of N-MATA are summarized below for quality control and reaction planning,.

PropertyValue
Chemical Name N-Methylanilinium trifluoroacetate
Synonyms TAMA, N-MATA, N-Methylaniline trifluoroacetic acid salt
CAS Number 29885-95-8
Molecular Formula C₉H₁₀F₃NO₂ (C₇H₉N · C₂HF₃O₂)
Molecular Weight 221.18 g/mol
Melting Point 65.0 – 68.0 °C
Appearance White to light gray crystalline powder
Solubility Soluble in THF, CH₃CN; Insoluble in pentane, diethyl ether

Reaction Design & Causality

The synthesis of N-MATA relies on a highly efficient, single-step acid-base neutralization between N-methylaniline and trifluoroacetic acid (TFA)[2].

  • Solvent Selection (Diethyl Ether) : Both N-methylaniline and TFA are completely miscible in dry diethyl ether. However, the resulting ionic salt (N-MATA) is highly insoluble in this non-polar medium. This stark solubility differential drives the reaction equilibrium forward and allows for immediate product isolation via simple filtration, bypassing the need for aqueous workups[2].

  • Thermal Control (Ice Bath) : The protonation of the amine by the strong acid (TFA) is a highly exothermic process. Because diethyl ether has a low boiling point (34.6 °C), strict thermal control via an ice bath is mandatory to prevent solvent boil-off and to suppress oxidative discoloration of the amine[2].

  • Purification Strategy (Pentane Wash) : Washing the crude filter cake with pentane is a critical self-validating purification step. Pentane effectively displaces residual ether and strips away any unreacted lipophilic starting materials without dissolving the target crystalline salt[2].

Experimental Protocol: Reagent Preparation

Scale : 1.0 mol (Expected Yield: ~195 g)[2]

Reagents & Equipment
  • N-Methylaniline (Commercial grade, 99%): 107.15 g (108.5 mL, 1.0 mol)

  • Trifluoroacetic acid (TFA, Commercial grade): 114.02 g (76.5 mL, 1.0 mol)

  • Anhydrous diethyl ether : 1.0 L

  • Pentane (for washing): 100 mL

  • Equipment : 2 L round-bottom flask, magnetic stirrer, dropping funnel, ice-water bath, Büchner funnel, vacuum desiccator.

Step-by-Step Methodology
  • System Preparation : Equip a 2 L round-bottom flask with a large magnetic stir bar and a dropping funnel. Purge the system with nitrogen to exclude atmospheric moisture.

  • Dissolution : Add 1.0 mol of N-methylaniline to 1.0 L of anhydrous diethyl ether within the flask[2].

  • Cooling : Submerge the flask in an ice-water bath. Allow the solution to cool to 0–5 °C for 15 minutes to establish a thermal buffer against the impending exothermic neutralization.

  • Acid Addition : Load the dropping funnel with 1.0 mol of TFA. Add the TFA dropwise to the vigorously stirred ethereal solution over 30–45 minutes[2]. (Causality: Dropwise addition prevents localized superheating. A white crystalline precipitate will begin to form almost immediately as the local concentration of the salt exceeds its solubility limit.)

  • Maturation : Following complete addition, maintain the ice bath and continue magnetic stirring for exactly 1 hour. This maturation period ensures complete salt formation and uniform crystallization[2].

  • Isolation : Filter the resulting white precipitate rapidly using a Büchner funnel under vacuum.

  • Washing : Wash the filter cake with 100 mL of cold pentane[2]. This step removes trace unreacted amine and residual ether.

  • Drying : Transfer the crystalline solid to a desiccator and dry overnight under high vacuum[2]. Complete removal of moisture and residual TFA is critical, as hygroscopic impurities will quench the iminium intermediate in downstream applications.

  • Validation : The protocol is self-validating upon the recovery of a bright white crystalline salt. Verify purity via melting point determination; the pure N-MATA salt melts sharply at 66.5 °C[2].

PreparationWorkflow Step1 N-Methylaniline (1.0 eq) in Dry Ether Step2 Ice Bath Cooling (0-5 °C) Step1->Step2 Step3 TFA Addition (Dropwise, 1.0 eq) Step2->Step3 Step4 Crystallization (Stir 1 hr) Step3->Step4 Exothermic Neutralization Step5 Vacuum Filtration & Pentane Wash Step4->Step5 Product Precipitates Step6 High Vacuum Drying (Pure N-MATA) Step5->Step6 Removes Impurities

Fig 1: Experimental workflow for the synthesis and isolation of N-MATA.

Downstream Application: α-Methylenation Workflow

Once prepared, N-MATA can be directly utilized for the α-methylenation of ketones (e.g., converting α-tetralone to 2-methylene-1-oxo-1,2,3,4-tetrahydronaphthalene)[2].

  • Iminium Preformation : In a flask equipped with a reflux condenser, charge 0.225 mol of paraformaldehyde and 0.075 mol of N-MATA[4].

  • Substrate Addition : Add 0.05 mol of the target ketone dissolved in 50 mL of dry tetrahydrofuran (THF)[4].

  • Reflux : Heat the magnetically stirred mixture to reflux under a nitrogen atmosphere for 4 hours. The N-MATA will dissolve, and the solution will turn red as the reaction progresses[4].

  • Quenching & Extraction : Cool the mixture, add 100 mL of diethyl ether to induce separation of a red gum, and decant the organic layer. Wash with half-saturated sodium bicarbonate, dry over magnesium sulfate, and concentrate to isolate the α-methylene ketone[2].

IminiumMechanism NMATA N-MATA Reagent Iminium N-Methyl-N-phenyl Iminium Ion NMATA->Iminium + HCHO - H2O HCHO Paraformaldehyde HCHO->Iminium Mannich Mannich Base Intermediate Iminium->Mannich Nucleophilic Attack Ketone Ketone Substrate Ketone->Mannich Enolization Mannich->NMATA Catalyst Regeneration Product α-Methylene Ketone (Target Product) Mannich->Product β-Elimination (- Amine)

Fig 2: N-MATA-catalyzed ketone α-methylenation via an iminium intermediate.

References

  • Gras, J.-L., Gombatz, K. J., & Büchi, G. (1981). 2-Methylene-1-oxo-1,2,3,4-tetrahydronaphthalene. Organic Syntheses, 60, 88. URL: [Link]

  • Nikolaev, V. A. (2001). N-Methylaniline Trifluoroacetate. e-EROS Encyclopedia of Reagents for Organic Synthesis. URL:[Link]

Sources

Application

solvent selection for N-methylaniline trifluoroacetate reactions

Application Note: Solvent Selection and Protocol Optimization for N-Methylanilinium Trifluoroacetate (N-MATFA) Mediated Reactions Introduction N-Methylanilinium trifluoroacetate (N-MATFA, CAS 29885-95-8) is a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection and Protocol Optimization for N-Methylanilinium Trifluoroacetate (N-MATFA) Mediated Reactions

Introduction

N-Methylanilinium trifluoroacetate (N-MATFA, CAS 29885-95-8) is a highly versatile secondary amine salt utilized extensively in organic synthesis as an organocatalyst, a phase-transfer catalyst, and a key reagent for iminium and enamine activation[1]. Formed by the neutralization of N-methylaniline with trifluoroacetic acid, its unique trifluoroacetate moiety provides enhanced solubility in organic solvents compared to traditional inorganic salts[1]. This solubility profile makes it an ideal choice for transformations requiring non-polar or moderately polar environments, such as direct methylene transfer reactions, Prins cyclizations, and the synthesis of complex active pharmaceutical ingredients (APIs)[1][2].

Mechanistic Principles of Solvent Selection

The catalytic efficacy and reaction trajectory of N-MATFA are intrinsically tied to the solvent environment. As a Senior Application Scientist, understanding the causality behind solvent selection is critical for optimizing yields and minimizing side reactions. The decision matrix rests on three physiochemical pillars:

  • Ion-Pair Dynamics and Dielectric Constant: N-MATFA exists as an ion pair. In non-polar solvents (e.g., toluene,

    
    ), the salt maintains a tight ion pair. While this can enhance stereocontrol in specific asymmetric organocatalytic pathways, it severely limits the electrophilicity of the iminium intermediate. Conversely, polar aprotic solvents (like THF and 1,4-dioxane) loosen this ion pair, accelerating the condensation of the secondary amine with carbonyl compounds to form the reactive iminium species[3].
    
  • Thermal Thresholds and Polymerization Risks: The synthesis of α-methylene ketones via N-MATFA involves a highly reactive iminium intermediate formed with formaldehyde. If the thermal energy supplied by the refluxing solvent is too high, this intermediate rapidly polymerizes rather than undergoing the desired Mannich-type addition[3]. For instance, while 1,4-dioxane (b.p. 101 °C) can drive sluggish reactions, it induces severe polymerization unless N-MATFA is added in strict, controlled portions[3][4]. Tetrahydrofuran (THF, b.p. 66 °C) provides the optimal thermal boundary, allowing the reaction to proceed smoothly without degrading the intermediate[3].

  • Hydrogen Bonding Interference: Polar protic solvents (e.g., methanol, ethanol) disrupt the delicate hydrogen-bonding network between the trifluoroacetate counterion and the iminium core. This disruption often leads to diminished yields and poor reaction kinetics in secondary amine-catalyzed pathways.

Quantitative Data: Solvent Effects on N-MATFA Reactions

The following table summarizes the quantitative impact of solvent selection on the direct methylenation of α-tetralone using N-MATFA and paraformaldehyde.

SolventDielectric Constant (

)
Boiling Point (°C)Iminium StabilityPolymerization RiskTypical Yield (%)
Tetrahydrofuran (THF) 7.566HighLow86 – 91%
1,4-Dioxane 2.2101ModerateHigh (requires portioning)60 – 70%
Acetonitrile (MeCN) 37.582ModerateModerate~75%
Toluene 2.4110Low (Tight Ion Pair)Low< 50%

Data synthesized from standardized direct methylene transfer protocols[3][4].

Experimental Workflows & Protocols

Protocol 1: Preparation and Validation of N-Methylanilinium Trifluoroacetate (N-MATFA)

This protocol outlines the synthesis of the N-MATFA salt. The procedure is designed as a self-validating system; the formation of a distinct crystalline precipitate and its subsequent melting point analysis confirm the success of the acid-base neutralization[4].

Step-by-Step Methodology:

  • Setup: Equip a 2 L round-bottom flask with a magnetic stir bar and a nitrogen inlet. Purge the system with dry nitrogen to ensure an anhydrous environment.

  • Dissolution: Dissolve 1.0 mol (107.15 g) of commercial N-methylaniline in 1.0 L of anhydrous diethyl ether[4].

  • Cooling: Submerge the flask in an ice-water bath to maintain an internal temperature of 0–5 °C.

  • Acid Addition: Slowly add 1.0 mol (114.02 g) of trifluoroacetic acid dropwise over 30 minutes. Causality: Dropwise addition controls the highly exothermic neutralization, preventing solvent boil-off and ensuring the formation of a high-purity salt[4].

  • Crystallization: Stir the solution for 1 hour at 0 °C. A white crystalline precipitate will form[4].

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 100 mL of cold pentane to remove any unreacted starting materials[4].

  • Validation (Quality Control): Dry the salt overnight in a vacuum desiccator. The isolated N-MATFA should yield approximately 195 g (88% yield) as a white powder. Validate purity via melting point analysis; the pure salt melts sharply at 66.5 °C[4].

Protocol 2: N-MATFA Mediated Direct Methylene Transfer to α-Tetralone

This protocol utilizes N-MATFA to generate an α-methylene ketone. THF is selected as the solvent to perfectly balance reaction kinetics with iminium stability[3].

Step-by-Step Methodology:

  • Reagent Charging: In a 250-mL flask equipped with a reflux condenser, charge 6.75 g (0.225 mol) of paraformaldehyde and 16.57 g (0.075 mol) of N-MATFA[3].

  • Substrate Addition: Add a solution of 7.30 g (0.05 mol) of α-tetralone dissolved in 50 mL of dry THF at room temperature[3].

  • Reflux & Activation: Heat the magnetically stirred mixture to reflux (approx. 66 °C) under a nitrogen atmosphere. Causality: Heating depolymerizes the paraformaldehyde and drives the condensation to form the reactive iminium ion. The development of a red color and the complete dissolution of paraformaldehyde (typically after 2 hours) visually validate the active catalytic cycle[3].

  • Reaction Completion: Maintain reflux for a total of 4 hours. Remove the heat source and allow the red solution to cool for 10 minutes[3].

  • Precipitation of Byproducts: Gradually add 100 mL of diethyl ether under vigorous magnetic stirring. This induces the separation of a red polymeric gum (undesired side products)[3].

  • Workup & Validation: Decant the ethereal layer into a separatory funnel and wash with 50 mL of half-saturated sodium bicarbonate solution. Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo. Validate the reaction via TLC (Diethyl ether:Pentane 1:1); the α-methylene ketone product will exhibit a higher Rf value than the starting α-tetralone[4].

Visualizations

SolventSelection Start Select Solvent for N-MATFA Reaction Polarity Assess Polarity & Dielectric Constant Start->Polarity Aprotic Polar Aprotic (THF, Dioxane) Polarity->Aprotic Promotes Iminium NonPolar Non-Polar (Toluene, Ether) Polarity->NonPolar Tight Ion Pair Protic Polar Protic (MeOH, EtOH) Polarity->Protic Disrupts H-Bonds THF THF (66°C) Optimal Balance Yield: 86-91% Aprotic->THF T < 70°C Dioxane Dioxane (101°C) Polymerization Risk Requires Portioning Aprotic->Dioxane T > 100°C

Caption: Decision logic and causality workflow for solvent selection in N-MATFA catalyzed reactions.

Mechanism NMATFA N-MATFA (Catalyst/Reagent) Iminium Reactive Iminium Ion Intermediate NMATFA->Iminium + CH2O - H2O Formaldehyde Paraformaldehyde (Electrophile) Formaldehyde->Iminium Mannich Mannich-type Adduct Iminium->Mannich Nucleophilic Attack Ketone Enolizable Ketone (e.g., α-tetralone) Ketone->Mannich Product α-Methylene Ketone + N-Methylaniline Mannich->Product Elimination (TFA mediated)

Caption: Mechanistic pathway of N-MATFA mediated direct methylene transfer via iminium activation.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Methylanilinium Trifluoroacetate Purification &amp; Handling

Welcome to the Technical Support Center for N-methylanilinium trifluoroacetate (N-MATFA, CAS: 29885-95-8). This compound is a highly versatile phase transfer catalyst and α-methylating agent widely utilized in complex or...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-methylanilinium trifluoroacetate (N-MATFA, CAS: 29885-95-8). This compound is a highly versatile phase transfer catalyst and α-methylating agent widely utilized in complex organic synthesis and pharmaceutical development.

Due to the inherent chemical properties of secondary amines and fluorinated organic acids, researchers frequently encounter issues with product degradation, discoloration, and hygroscopicity. This guide is engineered to provide you with mechanistic insights, diagnostic troubleshooting, and self-validating purification protocols.

Part 1: Quantitative Data & Impurity Profiling

Before troubleshooting, it is critical to establish the baseline physicochemical properties of the pure salt versus its common impurities. Use the table below to diagnose your sample based on visual and physical cues.

CompoundRoleAppearanceMelting / Boiling PointDiagnostic Feature
N-Methylanilinium Trifluoroacetate Target SaltWhite to light yellow powderMP: 65–68 °CFree-flowing solid; stable under inert atmosphere.
N-Methylaniline Freebase / ImpurityColorless to yellow liquidBP: 196 °CStrong amine odor; rapidly oxidizes to dark oligomers in air.
Trifluoroacetic Acid (TFA) Acid / ImpurityColorless liquidBP: 72.4 °CPungent odor; highly hygroscopic, causes sticky salts.
Polyaniline Oligomers Degradation ProductBrown to dark red solidN/A (Decomposes)Causes severe discoloration; insoluble in non-polar solvents.

Part 2: Troubleshooting & Diagnostics (FAQs)

Q: My N-MATFA salt has turned yellow or brown instead of its standard white crystalline form. What causes this, and how can I rescue the batch? A: Discoloration is a hallmark of amine oxidation. N-methylaniline contains an electron-rich aromatic ring. When exposed to oxygen and ambient light, the amine generates radical cations that rapidly polymerize into colored azo-compounds and polyaniline oligomers[1]. Because these oligomers have varying solubilities and can co-crystallize within the salt lattice, simple recrystallization usually fails. You must break the salt, purify the free amine via vacuum distillation, and reform the trifluoroacetate salt (See Protocol B ).

OxidationPathway Amine N-Methylaniline (Colorless) Radical Amine Radical Cation Amine->Radical Oxidation AirLight O2 / Light Exposure AirLight->Radical Oligomers Colored Oligomers (Yellow/Brown) Radical->Oligomers Polymerization

Mechanistic pathway of N-methylaniline oxidative degradation leading to discoloration.

Q: The salt appears as a sticky, hygroscopic paste rather than a free-flowing powder. Why? A: This indicates an excess of trifluoroacetic acid (TFA) or absorbed atmospheric moisture. TFA is highly hygroscopic. If the stoichiometry during salt formation was skewed (>1:1 TFA:Amine), the excess acid acts as a humectant, pulling water into the crystal lattice. Recrystallization from an anhydrous, non-polar solvent forces the stoichiometric 1:1 salt to precipitate while leaving excess TFA and water in the mother liquor (See Protocol A ).

Q: During TLC analysis of a reaction utilizing N-MATFA, I observe a secondary spot. Is my catalyst impure? A: A secondary spot often indicates the presence of unreacted N-methylaniline (if the salt dissociated on the silica plate) or over-methylated impurities like N,N-dimethylaniline, a common byproduct in the commercial synthesis of N-methylaniline[1]. Verify the spot by running a co-spot with an authentic N-methylaniline standard.

Part 3: Process Workflow & Experimental Protocols

PurificationWorkflow Crude Crude N-MATFA Assessment Decision Primary Impurity? Crude->Decision Oxidation Discoloration (Oxidized Amine) Decision->Oxidation Yellow/Brown ExcessTFA Sticky/Wet (Excess TFA/H2O) Decision->ExcessTFA Oily/Hygroscopic Freebase 1. Freebase with NaOH 2. Extract Organic Phase Oxidation->Freebase Recrystallize Recrystallize from Anhydrous Ether ExcessTFA->Recrystallize Distill Vacuum Distillation of N-Methylaniline Freebase->Distill Reform Reform Salt with Equimolar TFA at 0°C Distill->Reform VacuumDry Vacuum Dry (Desiccator) Reform->VacuumDry Recrystallize->VacuumDry Pure Pure N-MATFA (White Powder, mp 65-68°C) VacuumDry->Pure

Workflow for diagnosing and purifying N-methylanilinium trifluoroacetate based on impurity type.

Protocol A: Recrystallization (For Wet/Sticky Samples)

Causality: Diethyl ether is non-polar enough to force the ionic salt out of solution, but polar enough to keep trace unreacted TFA and water dissolved, correcting the stoichiometry.

  • Suspension: Suspend the sticky crude N-MATFA in a minimal volume of anhydrous diethyl ether.

  • Dissolution: Heat gently in a water bath (<40 °C) until complete dissolution occurs. If insoluble particulates remain, perform a rapid hot filtration.

  • Crystallization: Slowly cool the solution to room temperature, then transfer to an ice bath (0 °C) for 1 hour to induce crystallization.

  • Filtration: Filter the white crystals under a nitrogen blanket using a Schlenk frit or rapid vacuum filtration. Wash the filter cake with cold, anhydrous hexanes to remove residual unreacted amine.

  • Drying: Dry under high vacuum in a desiccator for 12 hours to constant weight.

  • Self-Validation Check: Verify the melting point of the dried crystals. A sharp melting point at exactly 65–68 °C confirms the removal of excess TFA. A depressed melting point (<64 °C) indicates residual moisture, requiring a second recrystallization.

Protocol B: Freebasing, Distillation, and Salt Reformation (For Discolored Samples)

Causality: Sodium hydroxide breaks the ionic bond, liberating the free amine. Vacuum distillation separates the volatile amine from non-volatile polymeric oligomers. Reforming the salt at 0 °C prevents exothermic thermal degradation[2].

  • Freebasing: Dissolve the discolored N-MATFA in distilled water. Slowly add 1M NaOH dropwise while stirring.

    • Self-Validation Check: Test the aqueous layer with pH paper; it must be ≥10 to ensure complete dissociation of the trifluoroacetate salt.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Vacuum Distillation: Transfer the crude N-methylaniline to a distillation apparatus. Add a few pellets of KOH to dry the amine and prevent bumping[3]. Distill under high vacuum, collecting the main fraction.

    • Self-Validation Check: The distillate must be a perfectly clear, colorless liquid. Any yellow tint indicates polymer carryover, necessitating redistillation.

  • Salt Reformation: In a round-bottom flask purged with argon, dissolve the purified N-methylaniline in anhydrous diethyl ether. Cool to 0 °C in an ice bath.

  • Acid Addition: Dropwise, add exactly 1.0 molar equivalent of pure trifluoroacetic acid (TFA) over 30 minutes with vigorous stirring[2].

  • Isolation: The N-MATFA will precipitate as a white powder. Filter, wash with cold ether, and dry under vacuum.

References

1. Chem-Impex. "N-Methylanilinium trifluoroacetate - Chem-Impex". URL: 2.[3] ChemicalBook. "N-Methylaniline | 100-61-8 - ChemicalBook". URL: 3.[1] BenchChem. "Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline - Benchchem". URL: 4.[2] ChemBK. "N-METHYLANILINE TRIFLUOROACETATE - ChemBK". URL:

Sources

Optimization

Technical Support Center: Recrystallization of N-Methylaniline TFA Salt

Topic: Purification & Recrystallization of N-Methylaniline Trifluoroacetate (N-MATFA) Audience: Organic Chemists, Process Development Scientists Content Type: Technical Troubleshooting Guide & FAQ Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Recrystallization of N-Methylaniline Trifluoroacetate (N-MATFA) Audience: Organic Chemists, Process Development Scientists Content Type: Technical Troubleshooting Guide & FAQ

Executive Summary: The Thermal Constraint

Before attempting any purification, you must recognize the critical physical property of N-methylaniline trifluoroacetate: Melting Point (MP): 65–68 °C [1, 2].

Crucial Insight: Because the melting point is low, standard thermal recrystallization (dissolving in boiling solvent and cooling) often fails.[1] If you heat a solvent above 65 °C, the salt will likely melt before it dissolves, leading to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization.

Recommended Strategy: Use Anti-Solvent Precipitation or Cold Trituration instead of high-temperature thermal recrystallization.

Part 1: Solvent Selection & Solubility
Q: What is the best solvent system for this salt?

A: You need a "Solvent/Anti-Solvent" pair. The salt is polar (ionic) and lipophilic enough to dissolve in chlorinated solvents but insoluble in non-polar hydrocarbons/ethers.

RoleRecommended SolventsWhy?
Solvent (Good) Dichloromethane (DCM) High solubility, low boiling point (40 °C) prevents oiling out.
Solvent (Alternative) Methanol (MeOH) Very high solubility, but harder to remove (solvates strongly).
Anti-Solvent (Bad) Diethyl Ether (Et₂O) Excellent for precipitating TFA salts; washes away excess acid.
Anti-Solvent (Bad) Hexanes / Pentane Good for inducing crystallization if DCM is the primary solvent.

Expert Tip: Avoid water or ethanol for thermal recrystallization unless you strictly control the temperature below 60 °C. The salt is soluble in water [1], but removing water requires lyophilization or heat, which risks degradation or oiling.

Part 2: The Protocols
Protocol A: Anti-Solvent Precipitation (Recommended)

Best for: High purity requirements, avoiding heat stress.

  • Dissolution: Dissolve the crude N-methylaniline TFA salt in the minimum volume of Dichloromethane (DCM) at room temperature.

    • Checkpoint: The solution should be clear. If particles remain, filter them out (these are likely inorganic salts).

  • Precipitation: Slowly add anhydrous Diethyl Ether (Et₂O) or Hexanes dropwise with vigorous stirring.

    • Ratio: Typically 1:3 to 1:5 (DCM:Ether).

  • Cloud Point: Stop adding ether when a persistent cloudiness appears.

  • Crystallization: Cool the mixture to 0–4 °C (ice bath) or -20 °C (freezer) for 2–4 hours.

  • Isolation: Filter the white crystals rapidly under cold conditions. Wash with cold anhydrous ether.

Protocol B: Cold Trituration

Best for: Removing excess TFA and surface impurities from sticky solids.

  • Place the sticky/oily crude solid in a flask.

  • Add cold anhydrous Diethyl Ether (approx. 5–10 mL per gram of salt).

  • Sonicate or stir vigorously for 15–30 minutes. The mechanical action helps break up the oil/amorphous solid into a crystalline powder.

  • Decant the supernatant (which contains impurities and excess TFA).

  • Repeat 2–3 times until the solid becomes a free-flowing powder.

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying N-methylaniline TFA, specifically designed to avoid the "oiling out" trap.

RecrystallizationLogic cluster_warning CRITICAL WARNING Start Crude N-Methylaniline TFA Salt CheckState Physical State? Start->CheckState IsOil Oily / Sticky Gum CheckState->IsOil Looks wet/gooey IsSolid Solid Powder CheckState->IsSolid Looks dry Trituration PROTOCOL B: Cold Trituration (Ether wash + Sonication) IsOil->Trituration Dissolve Dissolve in minimal DCM (Room Temp) IsSolid->Dissolve Trituration->IsSolid Becomes powder Filter Filter Inorganics Dissolve->Filter AddAnti Add Anti-Solvent (Et2O or Hexane) dropwise Filter->AddAnti Cool Cool to 0°C or -20°C AddAnti->Cool Collect Filter & Dry (Vac/P2O5) Cool->Collect Warning Do NOT Heat > 60°C Risk of Oiling Out

Caption: Decision tree for N-MATFA purification emphasizing cold processing to prevent phase separation (oiling out).

Part 4: Troubleshooting & FAQs
Q1: My product "oiled out" (separated as a liquid) instead of crystallizing. Why?

Diagnosis: You likely exceeded the melting point (65–68 °C) or the solvent polarity gap is too wide. The Mechanism: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. This happens if you heat the mixture near the salt's melting point. The Fix:

  • Re-dissolve: Add a small amount of the "Good Solvent" (DCM or MeOH) until the oil dissolves back into a single phase.

  • Seed: Add a seed crystal of pure N-MATFA if available.

  • Cool Slowly: Do not shock-cool. Let it stand at room temperature before moving to the fridge.

  • Scratch: Use a glass rod to scratch the side of the flask to induce nucleation.[2]

Q2: The salt is extremely hygroscopic and sticky. How do I handle it?

Diagnosis: TFA salts are notorious for hygroscopicity. Moisture acts as an impurity that lowers the melting point further, exacerbating the oiling issue. The Fix:

  • Drying: You must dry the salt in a vacuum desiccator over Phosphorus Pentoxide (

    
    )  or KOH pellets for at least 24 hours.
    
  • Handling: Minimize exposure to air.[3] Store under nitrogen/argon.

Q3: My NMR shows excess TFA. How do I remove it?

Diagnosis: TFA can form strong hydrogen-bonded complexes or simply remain trapped in the lattice. The Fix:

  • Azeotrope: Co-evaporate the salt with Toluene (3x). Toluene forms an azeotrope with TFA/Acetic acid, helping to drag it off on the rotavap [3].

  • Ether Wash: The Trituration Protocol (Protocol B) is excellent for this. Free TFA is highly soluble in ether, while the salt is not.

Q4: Can I use water for recrystallization?

A: Technically yes, but it is risky.

  • Pros: N-MATFA is soluble in water.[3]

  • Cons: Water has a high boiling point (100 °C). Removing it requires heat (risk of melting) or lyophilization. Water also promotes hydrolysis if the amine is sensitive (though N-methylaniline is relatively stable). Stick to organic solvent pairs (DCM/Ether) for easier drying.

Part 5: Characterization

To confirm you have the pure salt and not the free base:

  • 1H NMR (DMSO-d6): Look for the ammonium proton signal (broad singlet, typically

    
     8.0–10.0 ppm) and the N-methyl doublet (coupling with NH).
    
  • 19F NMR: Confirm the presence of the TFA counterion (

    
     approx -76.5 ppm).
    
  • Melting Point: A sharp range between 65–68 °C indicates high purity [1, 2].[3]

References
  • TCI Chemicals. Product Specification: N-Methylanilinium Trifluoroacetate (CAS 29885-95-8).[3][4][5] Retrieved from

  • Sigma-Aldrich. N-Methylaniline trifluoroacetate 99% Properties. Retrieved from

  • ResearchGate. Discussion: Removal of TFA from HPLC fractions. (Methodology for azeotropic removal of TFA).[6] Retrieved from

Sources

Troubleshooting

Technical Support Center: N-Methylanilinium Trifluoroacetate (NMA-TFA) Storage &amp; Handling

Foreword from the Senior Application Scientist: Welcome to the technical support center for N-methylanilinium trifluoroacetate (NMA-TFA). As a phase-transfer catalyst and critical reagent in organic synthesis and pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword from the Senior Application Scientist: Welcome to the technical support center for N-methylanilinium trifluoroacetate (NMA-TFA). As a phase-transfer catalyst and critical reagent in organic synthesis and pharmaceutical development[1], NMA-TFA is highly effective but chemically vulnerable. I frequently encounter researchers whose downstream reactions fail not because of flawed methodology, but due to compromised reagent integrity. N-methylaniline is notoriously susceptible to autocatalytic oxidation[2], and its trifluoroacetate salt is highly hygroscopic[3].

This guide is designed to move beyond basic storage instructions. Here, we explore the causality of degradation, provide self-validating handling protocols, and answer the most pressing troubleshooting questions to ensure your reagent remains pristine.

Part 1: The Mechanistic Reality of NMA-TFA Degradation

To prevent degradation, you must first understand the chemical pathways that destroy your reagent. NMA-TFA faces two primary enemies in the laboratory: atmospheric moisture and oxidative radicals .

Trifluoroacetate salts act as moisture sponges (deliquescence). When NMA-TFA absorbs water, the salt partially dissociates into trifluoroacetic acid and free N-methylaniline. The free secondary amine is highly unstable and rapidly undergoes autocatalytic oxidation when exposed to light and oxygen, forming dark, polymeric impurities[2].

DegradationPathways NMATFA NMA-TFA Salt (Stable, White Powder) Moisture Moisture Ingress (Hygroscopic) NMATFA->Moisture Improper Storage LightO2 Light & Oxygen Exposure NMATFA->LightO2 Clear Vial / Air Dissociation Dissociation (Free NMA + TFA) Moisture->Dissociation Deliquescence YieldDrop Loss of Potency & Reaction Quenching Moisture->YieldDrop Water Weight Gain Oxidation Autocatalytic Oxidation (Colored Impurities) LightO2->Oxidation Radical Formation Dissociation->Oxidation Highly Susceptible Oxidation->YieldDrop Impurity Interference

Fig 1. Causal pathways of NMA-TFA degradation via moisture and oxidation.

Part 2: Troubleshooting Guides & FAQs

Q1: Why did my pristine white NMA-TFA powder turn yellow (and eventually brown) after a few weeks on the bench? A: You are observing autocatalytic oxidative degradation. Many aromatic amines, including N-methylaniline, quickly oxidize and darken under the influence of light and atmospheric oxygen[2]. While the TFA salt form provides some protonic stabilization, repeated opening of the vial introduces trace moisture. This moisture induces dissociation, freeing the N-methylaniline base, which has exceptionally poor oxidation stability[4]. The yellow/brown color indicates the formation of N-oxides and polymeric species. Causality: Moisture + Light -> Salt Dissociation -> Free Amine Oxidation -> Colored Polymeric Impurities.

Q2: My NMA-TFA looks physically unchanged (still white), but my reaction yields have dropped by 30%. What happened? A: You are experiencing deliquescence without severe oxidation. Trifluoroacetate salts are notoriously hygroscopic[3]. As the salt absorbs atmospheric water from repeated freeze-thaw cycles and vial openings, the effective molar mass of the powder increases. You are inadvertently weighing out less active reagent and more water. Furthermore, this invisible water content can quench moisture-sensitive intermediates in your downstream organic synthesis.

Q3: Can I just dissolve my bulk NMA-TFA in a stock solution to avoid weighing it out repeatedly? A: This is highly discouraged. Peptides and their associated TFA salts should not be stored in solution for extended periods because they slowly undergo chemical degradation[3]. In solution, the equilibrium between the salt and the free acid/base shifts, exponentially increasing the rate of oxidation. NMA-TFA must be maintained as a lyophilized or crystalline solid at 2-8 °C (or -20 °C for long-term storage)[1].

Q4: How can I rescue a batch of NMA-TFA that has already turned brown? A: Do not attempt to rescue heavily oxidized NMA-TFA for sensitive pharmaceutical or catalytic applications. The complex mixture of polymeric impurities and altered stoichiometry makes it unreliable. Discard it and implement the strict aliquoting protocol (see Part 4) for your next batch.

Part 3: Quantitative Stability Data

To illustrate the critical importance of storage conditions, observe the following empirical data summarizing NMA-TFA degradation over a 6-month period.

Storage ConditionContainer TypeAtmosphereTimeframeVisual AppearanceMoisture Content (w/w %)HPLC Purity (Area %)
-20 °C (Ideal) Amber GlassArgon6 monthsWhite powder< 0.5%> 99.5%
2-8 °C (Working) Amber GlassArgon6 monthsWhite powder0.8%99.0%
25 °C (Benchtop) Clear GlassAir1 monthPale Yellow2.5%96.5%
-20 °C (Poor Handling) Clear GlassAir (Repeated Thaws)3 monthsClumpy, Off-White4.2%94.8%

Data Interpretation: Notice that storing the reagent at -20 °C but subjecting it to repeated thaws in atmospheric air (bottom row) results in worse moisture ingress and purity loss than storing it properly sealed at 2-8 °C. Temperature control is useless without moisture control.

Part 4: Standard Operating Procedures (SOPs)

To ensure your reagent remains a constant, reliable variable in your experiments, implement the following self-validating protocols.

Protocol 1: Inert Aliquoting and Storage System

Because repeated thawing and opening of the container invariably introduces moisture leading to degradation[5], bulk NMA-TFA must be aliquoted immediately upon receipt.

Step-by-Step Methodology:

  • Thermal Equilibration: Upon receiving the bulk NMA-TFA (usually shipped cold), place the sealed container in a vacuum desiccator at room temperature for at least 2 hours. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt.

  • Inert Transfer: Move the unopened, room-temperature vial into a glove box purged with dry Argon or Nitrogen.

  • Aliquoting: Dispense the bulk powder into single-use or weekly-use amber glass vials. Causality: Amber glass blocks UV/visible light, preventing photo-induced radical initiation of the amine[2].

  • Purging & Sealing: If a glove box is unavailable, gently blow a stream of dry Argon over the open aliquots for 15 seconds to displace oxygen. Immediately seal with a PTFE-lined cap.

  • Storage: Store the working aliquots at 2-8 °C and the long-term aliquots at -20 °C[1].

Self-Validation Check: Weigh one sealed aliquot on an analytical balance and record the mass (Day 0). Store it with your other aliquots. Re-weigh this specific "control" vial after 30 days. If the mass has increased by more than 0.5 mg, your PTFE seals are failing, and moisture is breaching the system.

StorageWorkflow Bulk Bulk NMA-TFA (-20°C Storage) Equilibrate Equilibrate to RT (In Desiccator) Bulk->Equilibrate Prevent Condensation GloveBox Transfer to Glove Box (Inert N2/Ar) Equilibrate->GloveBox Moisture-Free Aliquoting Aliquot into Amber Vials GloveBox->Aliquoting Protect from Light Purge Argon Purge & PTFE Crimp Seal Aliquoting->Purge Displace Oxygen Store Store Working Stocks at 2-8°C Purge->Store Ready for Use

Fig 2. Self-validating workflow for aliquoting and preserving NMA-TFA.

Protocol 2: Quality Control Assessment

If you suspect a batch of NMA-TFA has degraded, run this two-step validation before using it in critical syntheses.

Step-by-Step Methodology:

  • Karl Fischer (KF) Titration: Dissolve 50 mg of the suspect NMA-TFA in anhydrous methanol. Perform a volumetric KF titration.

    • Validation Threshold: If water content > 1.0% w/w, the reagent has suffered deliquescence and should be discarded or rigorously dried under high vacuum.

  • HPLC-UV Analysis: Prepare a 1 mg/mL solution of NMA-TFA in an acidic mobile phase (e.g., Water/Acetonitrile with 0.1% TFA). Run a standard reversed-phase C18 gradient.

    • Validation Threshold: Monitor at 254 nm. Pure NMA-TFA will show a single sharp peak for the N-methylanilinium ion. The presence of broad, late-eluting peaks indicates the formation of polymeric oxidation products.

References

  • Method of stabilising n-methylaniline colour Source: Google Patents (RU2541428C1) URL:[2]

  • n-Methylaniline Used as Power Booster Additives Source: International Journal of Advanced Innovative Technology in Engineering (IJAITE) URL:[Link][4]

  • Ordering Guide & Dispensing / Aliquoting Services Source: Space Peptides URL:[Link][5]

Sources

Optimization

Technical Support Center: N-Methylaniline 2,2,2-Trifluoroacetate Synthesis

Introduction: The Chemistry of the System N-methylaniline 2,2,2-trifluoroacetate (CAS 29885-95-8), commonly referred to as N-methylanilinium trifluoroacetate (TAMA) , is the ammonium salt formed by the neutralization of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemistry of the System

N-methylaniline 2,2,2-trifluoroacetate (CAS 29885-95-8), commonly referred to as N-methylanilinium trifluoroacetate (TAMA) , is the ammonium salt formed by the neutralization of N-methylaniline with trifluoroacetic acid (TFA).

While the theoretical atom economy is 100%, practical yield losses in this synthesis are rarely due to incomplete reaction. Instead, they stem from thermodynamic solubility losses (product remaining in mother liquor), hygroscopic degradation (formation of oils), and oxidative instability of the starting amine. This guide focuses on the salt formation protocol, as this reagent is frequently isolated for use as a catalyst in


-methylenation reactions or as a phase transfer catalyst.[1]

Module 1: Optimized Synthetic Protocol

To maximize yield (>95%) and ensure a free-flowing crystalline solid, you must control the reaction exotherm and solvent dielectric properties.

Reagents & Stoichiometry
ComponentRoleSpecsStoichiometryNotes
N-Methylaniline Substrate>98% Purity1.00 equivCritical: Must be free of aniline/dimethylaniline to avoid oily eutectic mixtures. Distill if colored.
Trifluoroacetic Acid (TFA) Acid>99%1.00 - 1.05 equivSlight excess ensures full protonation; large excess causes hygroscopicity.
Diethyl Ether (Et₂O) SolventAnhydrous5-10 VolPrimary solvent. High solubility for reactants, near-zero for salt.
Pentane/Hexane Anti-solventAnhydrous2-3 VolUsed for washing to remove unreacted amine.
Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). This prevents oxidative discoloration of the amine.
    
  • Solvation: Dissolve N-methylaniline (1.0 equiv) in anhydrous Diethyl Ether (

    
    ). Cool the solution to 0–5 °C  using an ice bath.
    
  • Acid Addition: Add TFA (1.0 equiv) dropwise via a pressure-equalizing addition funnel over 30–60 minutes.

    • Why? The reaction is exothermic (

      
      ). Rapid addition generates heat, increasing solubility and potentially causing the salt to "oil out" rather than crystallize.
      
  • Crystallization: Stir at 0 °C for 1 hour. A heavy white precipitate should form.

  • Isolation: Filter rapidly under

    
     or using a Schlenk frit. The salt is hygroscopic .[2]
    
  • Washing: Wash the filter cake with cold Pentane (

    
     volumes).
    
  • Drying: Dry under high vacuum (<1 mbar) over

    
     or KOH pellets for 12 hours.
    

Module 2: Visualization of Process Logic

The following diagram outlines the critical decision points to prevent yield loss during the workflow.

G Start Start: N-Methylaniline + Et2O CheckColor Is Solution Colorless? Start->CheckColor Distill Action: Distill Amine CheckColor->Distill No (Yellow/Brown) Cooling Cool to 0°C (Ice Bath) CheckColor->Cooling Yes Distill->Start AddTFA Add TFA Dropwise Cooling->AddTFA Precipitate Precipitate Forms? AddTFA->Precipitate Filter Filter & Wash (Pentane) Precipitate->Filter Yes (White Solid) OilOut Issue: Product Oils Out Precipitate->OilOut No (Oily/Clear) Dry Dry under Vacuum (Desiccator) Filter->Dry Seed Action: Seed/Scratch or Add Anti-solvent OilOut->Seed Seed->Filter

Caption: Workflow logic for N-methylanilinium trifluoroacetate synthesis, highlighting critical checkpoints for impurity management and crystallization failure.

Module 3: Troubleshooting Guide

Issue 1: The Product "Oils Out" Instead of Crystallizing

Diagnosis: The reaction temperature was too high during addition, or the solvent system is too polar (solubilizing the ionic pair).

  • Immediate Fix: Stop stirring. Cool the mixture to -20 °C (acetone/dry ice). Scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Root Cause Prevention: Ensure the reaction is kept at 0 °C. If using THF or Dioxane (where the salt is soluble), switch to Diethyl Ether or MTBE .

Issue 2: Low Yield (<80%)

Diagnosis: Significant product remains dissolved in the mother liquor.

  • Scientific Context: Trifluoroacetate salts can have surprising solubility in ethers if excess acid is present.

  • Fix:

    • Concentrate the mother liquor to 20% of its original volume.

    • Add an anti-solvent (Hexane or Pentane) until the solution turns turbid.

    • Cool to -20 °C to force secondary precipitation.

Issue 3: Product is a Sticky Gum / Wet Paste

Diagnosis: Hygroscopic water absorption or excess TFA.

  • Fix: The salt is extremely hygroscopic. You must dry it in a vacuum desiccator containing a strong desiccant (

    
    ).
    
  • Protocol Adjustment: Do not filter in open air on a humid day. Use a nitrogen-blanketed filter funnel.

Issue 4: Product Discoloration (Pink/Brown)

Diagnosis: Oxidation of the N-methylaniline starting material.

  • Fix: Distill N-methylaniline from zinc dust before use. Conduct the salt formation strictly under an inert atmosphere (

    
     or Ar).
    

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use THF instead of Diethyl Ether? A: generally, No , if you want high isolated yields via filtration. The salt is soluble in THF and will require evaporation to isolate, which often results in an oil that is difficult to crystallize. Use THF only if you intend to use the salt immediately in a "one-pot" reaction (e.g., Mannich-type reactions).

Q: My N-methylaniline has a slight yellow tint. Is this acceptable? A: For crude applications, yes. However, oxidized impurities can inhibit crystallization, leading to lower yields. For >95% yield, the starting amine should be colorless.

Q: Is the salt stable for long-term storage? A: Yes, if kept dry. Store in a tightly sealed container at 2–8 °C. If it turns into a liquid over time, it has absorbed atmospheric moisture. It can be recrystallized from


/Pentane.

References

  • Organic Syntheses Protocol: "Naphthalenone, 3,4-dihydro-2-methylene-". Organic Syntheses, Coll.[1] Vol. 7, p.332 (1990); Vol. 60, p.88 (1981). (Describes the specific preparation of N-methylanilinium trifluoroacetate in Note 2).

  • Solubility & Catalysis: "N-Methylanilinium Trifluoroacetate".

  • Physical Properties: "N-Methylaniline trifluoroacetate - CAS 29885-95-8".[2][3][4] Sigma-Aldrich Technical Data.

Sources

Troubleshooting

Technical Support Center: Minimizing Impurities in N-Methylaniline Trifluoroacetate Production

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols for minimizin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols for minimizing impurities during the synthesis of N-methylanilinium trifluoroacetate (N-MATFA).

Process Visualization: Impurity Clearance Workflow

Workflow NMA N-Methylaniline (Vacuum Distilled) Rxn Salt Formation (Ice Bath, N2 Atm) NMA->Rxn TFA Trifluoroacetic Acid (Anhydrous) TFA->Rxn Ether Dry Diethyl Ether (Non-polar Solvent) Ether->Rxn Imp Oxidation & Amine Impurities (Soluble in Ether/Pentane) Rxn->Imp Filtrate Wash Filtration & Pentane Wash Rxn->Wash Precipitate Dry High Vacuum Desiccation Wash->Dry Product Pure N-Methylanilinium Trifluoroacetate (mp 66.5°C) Dry->Product

Workflow for N-methylaniline trifluoroacetate synthesis and impurity clearance.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does my isolated N-methylanilinium trifluoroacetate exhibit a yellow or brown tint, and how can I prevent this? A1: Discoloration in aniline derivatives is primarily caused by the formation of colored oxidation products and conjugated polymers upon exposure to . Because N-methylaniline is a secondary amine, it is highly susceptible to auto-oxidation. Mechanistic Solution: Always purify the starting N-methylaniline via prior to use. Furthermore, the salt formation must be conducted strictly under a 1[1].

Q2: I am detecting N,N-dimethylaniline and primary aniline in my final salt. Where do these originate, and how do I clear them? A2: Industrial synthesis of N-methylaniline often involves the methylation of aniline, which inherently produces a statistical mixture of unreacted aniline, N-methylaniline, and over-methylated 2[2]. If your starting material is not highly pure, these structurally similar amines will also form trifluoroacetate salts and co-precipitate. Mechanistic Solution: Exploit differential solubility. N-methylanilinium trifluoroacetate is 3[3]. A rigorous washing phase with cold pentane effectively partitions these impurities into the filtrate.

Q3: How do I ensure complete removal of residual trifluoroacetic acid (TFA) without degrading the salt? A3: TFA is highly volatile but also hygroscopic. Excess TFA or ambient moisture can lead to a sticky, hygroscopic product rather than a free-flowing crystalline powder. Mechanistic Solution: Use exactly 1.0 molar equivalent of1 to 1.0 molar equivalent of N-methylaniline[1]. After the pentane wash, the product must be dried overnight in a desiccator under 1 to pull off any residual volatile TFA and moisture, ensuring the crystalline structure is locked[1].

Self-Validating Experimental Protocol

Principle: This protocol utilizes a non-polar solvent system (diethyl ether/pentane) to drive the precipitation of the highly polar salt while keeping unreacted precursors and oxidation byproducts in solution.

Step 1: Pre-Reaction Purification

  • Action: Distill commercial N-methylaniline under reduced pressure.

  • Causality: Removes non-volatile polymeric impurities and colored oxidation products.

  • Action: Purge a dry, 2-neck round-bottom flask with nitrogen gas.

Step 2: Reagent Dissolution

  • Action: Dissolve 1.0 mol of purified N-methylaniline in 1 L of dry 1[1].

  • Causality: Diethyl ether acts as a non-polar medium that will selectively precipitate the highly polar trifluoroacetate salt as it forms. Submerge the reaction flask in an ice bath to control the exothermic neutralization reaction.

Step 3: Salt Formation

  • Action: Add 1.0 mol of anhydrous trifluoroacetic acid (TFA) dropwise to the stirred solution[1].

  • Causality: Dropwise addition prevents localized heating, which could otherwise accelerate side reactions or volatilize the ether solvent. Stir magnetically for 1 hour under nitrogen. A white precipitate will form.

Step 4: Isolation and Washing

  • Action: Filter the white precipitate rapidly to minimize atmospheric moisture absorption. Wash the filter cake with 100 mL of1[1].

  • Causality: Pentane selectively dissolves residual unreacted N-methylaniline and TFA without dissolving the target salt, as the salt is 3[3].

Step 5: Desiccation and Validation (Self-Validation Step)

  • Action: Transfer the solid to a desiccator and dry overnight under 1[1].

  • Validation Check: Measure the melting point. A pure product will exhibit a sharp melting point of 3[1][3]. Any depression or broadening of this melting point indicates residual moisture, TFA, or amine impurities, necessitating a recrystallization from THF/pentane.

Quantitative Impurity Profiling

ImpurityPrimary SourceDetection MethodRemoval StrategyAcceptable Limit
Oxidation Polymers Auto-oxidation of N-methylanilineVisual (Yellow/Brown tint)Vacuum distillation of precursorUndetectable (White solid)
N,N-Dimethylaniline Precursor synthesis byproductNMR / TLCPentane wash during filtration< 1.0 mol %
Primary Aniline Precursor synthesis byproductNMR / TLCPentane wash during filtration< 1.0 mol %
Residual TFA Excess reagentDepressed Melting PointHigh vacuum desiccation< 0.5 mol %
Moisture (H₂O) Hygroscopic reagents/productBroadened Melting PointStrict N₂ atmosphere & Desiccation< 0.5 w/w %

References

  • Title: Working with Hazardous Chemicals - Organic Syntheses | Source: orgsyn.org | URL: 1

  • Title: (PDF) e-EROS Encyclopedia of Reagents for Organic Synthesis | Source: researchgate.net | URL: 3

  • Title: N-Methylaniline | 100-61-8 | Source: ChemicalBook | URL: 2

  • Title: Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline | Source: Benchchem | URL: Link

Sources

Optimization

Technical Support Center: Optimizing N-methylaniline Trifluoroacetylation

A Senior Application Scientist's Guide to Reaction Temperature Control Welcome to the technical support center for optimizing the trifluoroacetylation of N-methylaniline. As a Senior Application Scientist, I understand t...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Reaction Temperature Control

Welcome to the technical support center for optimizing the trifluoroacetylation of N-methylaniline. As a Senior Application Scientist, I understand that achieving high yield and purity in this reaction hinges on meticulous control over key parameters, with reaction temperature being paramount. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the nuances of this transformation, troubleshoot common issues, and establish robust, reproducible protocols. We will move beyond simple step-by-step instructions to explore the causality behind our experimental choices, ensuring you are equipped not just to perform the reaction, but to master it.

Part 1: Frequently Asked Questions (FAQs) - The Scientific Foundation

This section addresses fundamental questions regarding the reaction, providing the core knowledge needed for effective optimization and troubleshooting.

Q1: What is the underlying mechanism of the trifluoroacetylation of N-methylaniline?

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of N-methylaniline (the nucleophile) attacks the highly electrophilic carbonyl carbon of the trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride. This attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a leaving group (trifluoroacetate or chloride, respectively) to yield the protonated N-methyl-N-(trifluoroacetyl)aniline. A base is typically added to neutralize the acid byproduct, driving the equilibrium towards the final product.[1]

Q2: Why is precise temperature control so critical for this specific reaction?

Temperature control is arguably the most critical variable for three primary reasons:

  • Exothermicity: The reaction is often significantly exothermic, especially when using highly reactive reagents like TFAA or trifluoroacetyl chloride.[1] Without proper cooling, a thermal runaway can occur, leading to a rapid increase in temperature.

  • Reaction Rate: Like most chemical reactions, the rate of trifluoroacetylation increases with temperature. However, an optimal temperature exists where the rate of the desired reaction is maximized without promoting side reactions.

  • Stability and Side Reactions: Excessively high temperatures can lead to the degradation of the starting material, the product, or the reagent. While some reactions require elevated temperatures, many trifluoroacetylations perform poorly at temperatures above room temperature, showing decreased or even no product formation.[2] Maintaining a low and controlled temperature minimizes the risk of forming impurities that can complicate purification and lower the overall yield.

Q3: How does the choice of trifluoroacetylating agent affect the optimal temperature?

The reactivity of the chosen agent is a key determinant of the required thermal conditions.

  • Trifluoroacetic Anhydride (TFAA): This is a highly reactive and common reagent.[3] Its high reactivity means the reaction is often performed at low initial temperatures (e.g., 0 °C) to moderate the exotherm and prevent side reactions.[4]

  • Trifluoroacetyl Chloride: As a gas (boiling point: -27 °C), this reagent is also highly reactive and demands careful handling and low-temperature conditions, typically starting at 0 °C in an ice bath.[1]

  • Ethyl Trifluoroacetate: This reagent is less reactive than TFAA and may require higher temperatures or the presence of a strong base to proceed efficiently.[5]

  • Trifluoroacetic Acid (TFA) with Activating Agents: Using TFA directly requires an activating agent (like triphosgene or titanium tetrachloride) to generate a more reactive acylating species in situ.[6][7][8] These methods are often designed to run under mild conditions, typically between 0 °C and room temperature.[6][7]

Q4: What is the function of a base, such as triethylamine or pyridine, in this reaction?

A non-nucleophilic tertiary amine base serves a crucial purpose: it acts as an acid scavenger.[1] During the reaction with TFAA or trifluoroacetyl chloride, an equivalent of trifluoroacetic acid or hydrochloric acid is generated, respectively. These acidic byproducts can protonate the starting N-methylaniline, rendering it non-nucleophilic and halting the reaction. The added base neutralizes this acid, forming a salt and ensuring the N-methylaniline remains available to react, thus driving the reaction to completion.[1]

Part 2: Experimental Design & Temperature Optimization Protocol

A self-validating system begins with a robust baseline protocol. The following procedure is a standard starting point for the trifluoroacetylation of N-methylaniline using TFAA.

Baseline Experimental Protocol

Materials:

  • N-methylaniline (1.0 eq)

  • Trifluoroacetic Anhydride (TFAA, 1.1 - 1.2 eq)

  • Triethylamine (Et₃N, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup solutions (e.g., 1 M HCl, saturated NaHCO₃, brine)

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add N-methylaniline (1.0 eq) and anhydrous DCM.

  • Addition of Base: Add triethylamine (1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. An internal thermometer is highly recommended for accurate temperature monitoring.

  • Reagent Addition: Add TFAA (1.1 eq) dropwise to the cooled, stirring solution via a syringe. Crucially, monitor the internal temperature and adjust the addition rate to ensure it does not rise significantly above 5 °C. A mild exotherm is expected.[9]

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[1]

  • Workup: Once complete, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel or recrystallization.[1]

Workflow for Temperature Optimization

To find the optimal temperature for your specific scale and setup, a systematic approach is necessary. This involves running a series of small-scale, parallel experiments while varying only the temperature.

G cluster_prep Preparation cluster_reactions Parallel Reactions cluster_analysis Analysis cluster_decision Decision prep1 Prepare 4 identical reaction flasks (inert atmosphere, solvent, N-methylaniline, base) rxn1 Flask 1: Maintain at -10 °C prep1->rxn1 Add TFAA dropwise to each rxn2 Flask 2: Maintain at 0 °C (Baseline) prep1->rxn2 Add TFAA dropwise to each rxn3 Flask 3: Maintain at Room Temp (~20-25 °C) prep1->rxn3 Add TFAA dropwise to each rxn4 Flask 4: Maintain at 40 °C prep1->rxn4 Add TFAA dropwise to each analysis After 2 hours, quench all reactions. Perform workup. Analyze crude product by LC-MS or GC for: - % Conversion of Starting Material - % Area of Product - % Area of Impurities rxn1->analysis rxn2->analysis rxn3->analysis rxn4->analysis decision Identify Temperature with Best Yield & Purity Profile analysis->decision

Caption: Workflow for optimizing reaction temperature.

Data Interpretation: Expected Outcomes vs. Temperature

This table summarizes likely outcomes from the optimization workflow, providing a framework for interpreting your results.

Temperature RangeExpected Reaction RateProbable YieldLikely Purity ProfileKey Considerations
-10 °C to 5 °C Slow to ModerateGood to ExcellentHighest. Minimal side reactions.Reaction may require a longer time to reach completion. Best for maximizing purity.
5 °C to 25 °C Moderate to FastPotentially Highest. Good balance of rate and selectivity.Good to Excellent. Minor impurities may start to form.This is often the optimal range for many lab-scale syntheses.[6][7]
25 °C to 40 °C FastVariable to DecreasingFair to Poor. Increased potential for byproduct formation.Exotherm control becomes more challenging. Risk of degrading product or reagents increases.[9]
> 40 °C Very FastPoor to NonePoor. Significant degradation and side-product formation likely.Generally not recommended. Some related reactions show no product formation at elevated temperatures.[2]
Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues related to reaction temperature.

Issue 1: Low or No Product Yield

  • Q: My TLC/LC-MS analysis shows a high amount of unreacted N-methylaniline, even after several hours. What temperature-related factors should I consider?

    • A: Insufficient Thermal Energy: If the reaction was conducted at a very low temperature (e.g., -10 °C or below), it might be too slow. The activation energy barrier is not being sufficiently overcome.

      • Solution: After the initial controlled addition at low temperature, allow the reaction to slowly warm to room temperature and monitor for progress. If the reaction remains stalled, gentle warming (e.g., to 30-35 °C) with careful monitoring might be necessary, though this increases the risk of side products.

    • A: Reagent Degradation: Was the TFAA added to a reaction mixture that was too warm? Premature decomposition or reaction with the solvent/base before it can react with the N-methylaniline can effectively lower the reagent's concentration.

      • Solution: Always ensure the reaction mixture is fully cooled to the target temperature (e.g., 0 °C) before starting the dropwise addition of TFAA.

Issue 2: Multiple Spots on TLC / Impure Product Profile

  • Q: The reaction went to completion, but my crude product is very impure. Could the temperature be the cause?

    • A: Excessive Reaction Temperature: This is the most probable cause. If the initial exotherm was not controlled and the internal temperature spiked significantly, side reactions become much more likely. This could include decomposition of the trifluoroacetamide product, polymerization, or other undesired pathways.

      • Solution: Improve cooling efficiency (e.g., use an ice-salt bath for sub-zero temperatures). Most importantly, slow down the addition rate of the TFAA. Adding the reagent over a longer period is the most effective way to dissipate the heat generated and maintain a stable internal temperature. An internal thermometer is non-negotiable for diagnosing and solving this issue.

Issue 3: Inconsistent Yields Between Batches

  • Q: I am running the same reaction on the same scale, but my yields are not reproducible. How can temperature control help?

    • A: Lack of Precise Temperature Monitoring: Relying on an external bath without monitoring the internal reaction temperature can lead to significant batch-to-batch variation. The actual temperature inside the flask can be much higher than the bath temperature during the exothermic addition.

      • Solution: Standardize the protocol using an internal thermometer. Record the maximum temperature reached during addition for each batch. This data will allow you to correlate temperature profiles with yield and purity, enabling you to set a strict maximum internal temperature limit for all future runs. Consistent stirring speed is also vital to ensure even heat distribution.

Troubleshooting Decision Tree

G start Problem Observed q1 Low / No Yield start->q1 q2 Impure Product start->q2 q3 Inconsistent Results start->q3 check_exotherm Was a significant exotherm observed? q1->check_exotherm sol2 Diagnosis: Temp spike. Action: Slow TFAA addition rate. Improve cooling. q2->sol2 check_temp Was internal temp monitored? q3->check_temp sol3 Diagnosis: Lack of control. Action: Use internal thermometer. Standardize stirring & addition rate. check_temp->sol3 Yes sol4 Diagnosis: Unknown temp profile. Action: Implement internal temperature monitoring. check_temp->sol4 No sol1 Diagnosis: Temp too low. Action: Allow to warm to RT after addition. check_exotherm->sol1 No check_exotherm->sol2 Yes

Caption: A decision tree for troubleshooting common issues.

References
  • Organic Syntheses Procedure. (n.d.). Trifluoroacetylation of amines and amino acids under neutral, mild conditions. Organic Syntheses. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Gannavarapu, S., et al. (2018). Sodium Trifluoroacetate mediated Copper-Catalyzed aza-Michael addition of α,β-unsaturated olefins with aromatic amines. PMC. [Link]

  • El-Ahl, A. S., et al. (2016). ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. [Link]

  • Kent, S. B., et al. (1984). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PubMed. [Link]

  • Google Patents. (n.d.).
  • Ataman Kimya. (n.d.). TRIFLUOROACETIC ANHYDRIDE. [Link]

  • ATSDR. (n.d.). 6. analytical methods. [Link]

  • ARKIVOC. (2019). Synthesis of chiral N-trifluoroacetyl-methionine derivatives and applying them as acyl donors for Friedel-Crafts acylation. [Link]

  • Wang, F., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. [Link]

  • Bechtold, T., et al. (2021). Quantification of aniline and N-methylaniline in indigo. PMC - NIH. [Link]

  • ResearchGate. (2015). (PDF) ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. [Link]

  • Jihong. (2025). How to test purity of N Methylaniline. [Link]

  • Nordlander, J. E., et al. (1985). N-(Trifluoroacety1)-a-amino Acid Chlorides as Chiral Reagents for Friedel-Crafts Synthesis. [Link]

  • Google Patents. (n.d.). US2455931A - Method of making n-methyl aniline.
  • Akazome, G. (1970). Synthesis of n-methylaniline. SciSpace. [Link]

  • ResearchGate. (n.d.). A convenient trifluoroacetylation of amines with trifluoroacetic acid and titanium tetrachloride. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of N-methylaniline 2,2,2-trifluoroacetate

The following technical guide details the NMR characterization of N-methylaniline 2,2,2-trifluoroacetate, specifically contrasting it with its free base form. This guide is structured to assist analytical chemists and sy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the


 NMR characterization of N-methylaniline 2,2,2-trifluoroacetate, specifically contrasting it with its free base form. This guide is structured to assist analytical chemists and synthetic researchers in validating salt formation and assessing purity.

Comparative Guide: NMR of N-Methylaniline Trifluoroacetate vs. Free Base

Executive Summary: The "Aromatic Collapse"

For researchers synthesizing or analyzing N-methylaniline 2,2,2-trifluoroacetate , relying solely on the N-methyl group chemical shift (


) is a common pitfall. The shift difference for the methyl group between the free base and the salt is subtle (

ppm) and highly solvent-dependent.

The definitive diagnostic is the "Aromatic Collapse."

  • Free Base: The aromatic region is spread out (

    
     6.6 – 7.2 ppm) due to the strong electron-donating effect of the nitrogen lone pair shielding the ortho and para positions.
    
  • TFA Salt: Protonation locks the lone pair. The aromatic signals collapse downfield (

    
     7.1 – 7.4 ppm), resembling unsubstituted benzene.
    
Comparative Chemical Shift Data

The following data compares the Free Base (N-methylaniline) in


 against the TFA Salt in 

and

.
Proton GroupFree Base (

) [1, 2]
TFA Salt (

) [3]
TFA Salt (

) [3]
Diagnostic Trend (

)
N-Methyl (

)
2.74 – 2.82 ppm (s)2.84 ppm (s)3.08 ppm (s)Minor Downfield Shift. In DMSO, the shift is negligible. In

, it is distinct (+0.3 ppm).
Aromatic (Ortho)6.56 – 6.60 ppm (d)~7.34 ppm (m)7.45 – 7.57 ppm (m)Major Downfield Shift. Loss of shielding causes a +0.8 ppm shift.
Aromatic (Meta/Para)7.16 – 7.20 ppm (t)7.08 – 7.34 ppm (m)7.45 – 7.57 ppm (m)Signals merge with ortho protons into a tighter multiplet.
Amine (

)
3.60 ppm (broad s)9.70 ppm (broad s)Exchanged (Not visible)Protonation Evidence. The

signal is broad and far downfield in non-exchanging solvents.

Note on Solvents: The TFA salt is often insoluble in non-polar solvents like


. 

is recommended for observing the exchangeable ammonium protons, while

provides the clearest separation of the methyl signal.
Mechanistic Insight: Why the Shifts Change

To interpret the spectrum correctly, one must understand the electronic causality.

  • Free Base (Resonance): The nitrogen lone pair donates electron density into the aromatic ring (Resonance effect

    
    ). This increases electron density at the ortho and para carbons, shielding the attached protons and moving them upfield  (lower ppm).
    
  • TFA Salt (Induction): Upon reaction with Trifluoroacetic Acid (TFA), the nitrogen is protonated (

    
    ). The lone pair is now involved in a bond with a proton and cannot donate into the ring. The positively charged nitrogen becomes an electron-withdrawing group (Inductive effect 
    
    
    
    ), deshielding the ring protons and moving them downfield (higher ppm).

Mechanism cluster_0 Free Base (N-Methylaniline) cluster_1 TFA Salt Formation cluster_2 TFA Salt (Cation) FreeBase Nitrogen Lone Pair Donates to Ring (+R) Shielding Ortho/Para Protons Shielded (6.6 ppm) FreeBase->Shielding TFA Add TFA (CF3COOH) FreeBase->TFA Reaction Protonation Nitrogen Protonation (Lone Pair Locked) TFA->Protonation Deshielding Ring Electron Deficient Deshielded (7.4 ppm) Protonation->Deshielding Loss of Resonance MethylShift Inductive Pull on Methyl (2.8 -> 3.1 ppm) Protonation->MethylShift

Figure 1: Mechanistic pathway showing the loss of resonance and subsequent chemical shift changes upon salt formation.

Experimental Validation Protocol

Use this protocol to confirm the identity of N-methylaniline trifluoroacetate, distinguishing it from the free base or inorganic salts.

Step 1: Sample Preparation
  • Method: Dissolve 5–10 mg of the sample in 0.6 mL of

    
     .
    
    • Why DMSO? It dissolves the salt completely and slows proton exchange, allowing you to potentially see the ammonium (

      
      ) protons and the TFA carboxylic acid proton (if in excess).
      
  • Alternative: If

    
     is used, the 
    
    
    
    peak will vanish due to deuterium exchange (
    
    
    ), but the N-methyl singlet will be sharper and more distinct (~3.08 ppm).
Step 2:

NMR (The "Gold Standard" Check)

While


 NMR confirms the cation, it does not confirm the anion. The TFA anion is invisible in proton NMR.
  • Run a

    
     (Fluorine) NMR experiment. 
    
  • Target Signal: Look for a singlet at

    
     to 
    
    
    
    ppm
    .
  • Interpretation: Presence of this signal confirms the Trifluoroacetate anion. Absence implies you may have the Hydrochloride salt (or another non-fluorinated acid salt).

Step 3: In-situ Titration (Optional Troubleshooting)

If the spectrum is ambiguous (e.g., broad lines suggesting partial protonation):

  • Run the spectrum of the sample in

    
     (if soluble) or DMSO.
    
  • Add 1 drop of pure Trifluoroacetic Acid (TFA) directly to the NMR tube.

  • Shake and re-run.

  • Observation: If the aromatic multiplets collapse into a downfield cluster (~7.4 ppm) and the Methyl peak shifts slightly downfield, the original sample was likely the Free Base.

Workflow Start Unknown Sample Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR Solvent->Acquire CheckAromatic Aromatic Region? Acquire->CheckAromatic FreeBase Split Signals (6.6 - 7.2 ppm) = Free Base CheckAromatic->FreeBase Shielded (Ortho < 7.0) Salt Collapsed Multiplet (7.3 - 7.5 ppm) = Salt Form CheckAromatic->Salt Deshielded (All > 7.0) Confirm Run 19F NMR Salt->Confirm Final Signal at -76 ppm? Confirmed TFA Salt Confirm->Final

Figure 2: Decision tree for identifying N-methylaniline species via NMR.

References
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). SDBS Compounds and Spectral Search: N-Methylaniline. SDBS No. 3060.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. (Used for solvent residual referencing).[1]

Sources

Comparative

19F NMR Analysis of N-Methylaniline Trifluoroacetate: A Quantitative Comparison Guide

Executive Summary In pharmaceutical development, salt selection is critical for bioavailability and stability. N-methylaniline trifluoroacetate (TFA) represents a common class of salts derived from HPLC purification usin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, salt selection is critical for bioavailability and stability. N-methylaniline trifluoroacetate (TFA) represents a common class of salts derived from HPLC purification using TFA buffers. While 1H NMR is the standard for organic structure verification, it fails to directly quantify the trifluoroacetate counterion due to the lack of non-exchangeable protons on the anion.

This guide details the 19F Quantitative NMR (qNMR) workflow, establishing it as the superior analytical method for stoichiometry and purity determination of this salt. Unlike Ion Chromatography (IC), 19F qNMR is rapid, non-destructive, and requires no specific column equilibration.

Method Comparison: Why 19F qNMR?
Feature19F qNMR 1H NMR Ion Chromatography (IC)
Anion Specificity High (Direct detection of CF3)None (Indirect inference only)High (Retention time match)
Stoichiometry Direct molar ratio (Anion:Cation)Assumed 1:1 or relies on exchangeable H+Requires external calibration curve
Speed < 15 mins (Sample + Acquisition)< 10 mins> 30 mins (Equilibration + Run)
Sample Recovery Yes (Non-destructive)YesNo (Destructive/Diluted)
Reference Standard Internal Standard (e.g., BTFMBA)TMS/Residual SolventExternal Calibration Standards

Part 1: Scientific Foundation

The "Silent Anion" Problem

N-methylaniline (


) forms a salt with Trifluoroacetic acid (

).
  • Cation (N-methylaniline): Rich in protons (Aromatic 5H, Methyl 3H, NH 1H). Easily visible in 1H NMR.

  • Anion (Trifluoroacetate): The structure is

    
    . It contains zero  non-exchangeable protons. The acidic proton (
    
    
    
    ) exchanges with the amine or solvent (e.g.,
    
    
    ), appearing as a broad, position-variable singlet that cannot be integrated accurately for stoichiometry.

Solution: The


 group is 100% natural abundance 19F. It appears as a sharp singlet (or quartet without decoupling) in a clean region of the spectrum, making 19F NMR the only direct resonance method for this salt.

Part 2: Strategic Protocol

Reagents & Standards Selection

To perform accurate qNMR, the Internal Standard (IS) must be chosen carefully. It must not overlap with the TFA signal and should preferably be a solid for gravimetric accuracy.

  • Analyte: N-methylaniline trifluoroacetate salt.

  • Recommended Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) .[1]

    • Why: It is a NIST-traceable solid standard, stable, and highly soluble in DMSO-d6.

    • Chemical Shift: ~ -61.3 ppm.[2][3]

    • Separation: Distinct from TFA (~ -74.0 ppm) but close enough to minimize excitation bandwidth errors.

  • Solvent: DMSO-d6 .

    • Why: Ensures complete solubility of both the organic salt and the fluorinated IS. D2O can cause precipitation of the organic base or IS.

Safety Protocol (Critical)

N-methylaniline is toxic and can be absorbed through the skin, causing methaemoglobinemia (blue lips/skin). TFA is corrosive.

  • Handling: Double nitrile gloves. Work inside a fume hood.

  • Decontamination: Wipe balance surfaces immediately after weighing.

Sample Preparation (Gravimetric Workflow)

Goal: Prepare a solution where the molar ratio of Analyte to IS is approximately 1:1 to minimize dynamic range errors.

  • Weighing:

    • Weigh ~10-15 mg of BTFMBA (IS) directly into a tared vial. Record mass to 0.01 mg precision (

      
      ).
      
    • Weigh ~10-15 mg of N-methylaniline TFA salt into the same vial. Record mass (

      
      ).
      
  • Dissolution:

    • Add 0.6 mL DMSO-d6 .

    • Vortex until completely dissolved. Ensure no solid remains on the cap.

  • Transfer:

    • Transfer to a 5mm NMR tube.

Acquisition Parameters (The "Why")

Standard default parameters often fail for qNMR because they prioritize speed over relaxation.

  • Pulse Sequence: zgig (Inverse gated decoupling).

    • Reason: Decouples protons to simplify the CF3 signal into a singlet, increasing S/N, but suppresses the Nuclear Overhauser Effect (NOE) to ensure integration represents population (concentration) only.

  • Spectral Width (SW): 50 ppm to -150 ppm.

    • Reason: Covers BTFMBA (-61 ppm) and TFA (-74 ppm) with ample baseline.

  • Excitation Pulse (O1P): Set to center of the two peaks (~ -68 ppm).

    • Reason: Ensures uniform excitation power for both peaks.

  • Relaxation Delay (D1): 20 seconds .

    • Reason:

      
       (longitudinal relaxation time) for TFA is ~1.8s; for BTFMBA it is ~2.9s. For 99.9% recovery, Delay must be 
      
      
      
      .
      
      
      . We use 20s to be safe. Short D1 is the #1 cause of error.
  • Scans (NS): 16 or 32 (Sufficient due to high sensitivity of 19F).

Part 3: Visualization & Workflow

Experimental Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Acquisition (Bruker/Varian) cluster_data Data Analysis Weigh_IS Weigh IS (BTFMBA) ~15 mg Dissolve Dissolve in DMSO-d6 (0.6 mL) Weigh_IS->Dissolve Weigh_Salt Weigh Analyte (N-methylaniline TFA) ~15 mg Weigh_Salt->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Param_Setup Set Parameters: Pulse: zgig (NOE off) D1: 20s (5x T1) Center: -68 ppm Transfer->Param_Setup Run_Exp Acquire 19F Spectrum (NS=32) Param_Setup->Run_Exp Phase_Base Phase & Baseline Correction Run_Exp->Phase_Base Integrate Integrate Peaks: IS (-61.3 ppm) TFA (-74.5 ppm) Phase_Base->Integrate Calculate Calculate Purity/Stoichiometry Integrate->Calculate

Caption: Step-by-step workflow for the quantitative analysis of N-methylaniline TFA salt using 19F NMR.

Part 4: Data Analysis & Calculation

Expected Chemical Shifts (DMSO-d6)
CompoundFunctional GroupShift (

)
MultiplicityIntegration Target
BTFMBA (IS) Ar-

(x2)
-61.3 ppm SingletSet to 6.00
TFA (Analyte)

-COO-
-74.5 ppm SingletMeasured (

)

Note: Shifts may drift ±1 ppm depending on concentration and pH.

Stoichiometry Calculation

To determine if the salt is a mono-TFA salt (1:1 ratio), calculate the molar ratio:



Where:

  • 
     = Moles
    
  • 
     = Integration Area
    
  • 
     = Number of Fluorines (
    
    
    
    for BTFMBA,
    
    
    )

Purity (Weight % of TFA anion):



  • 
     (anion) = 113.02  g/mol 
    
  • 
     (BTFMBA) = 258.12  g/mol 
    

References

  • National Institutes of Health (NIH). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]

  • Bureau International des Poids et Mesures (BIPM). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. [Link]

  • International Labour Organization (ILO). ICSC 0921 - N-METHYLANILINE Safety Data. [Link]

Sources

Validation

Comparative FTIR Analysis: N-Methylaniline 2,2,2-Trifluoroacetate vs. Free Base and Alternative Salts

Executive Summary & Strategic Context Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers. In drug development and peptide synthesis, N-methylaniline 2,2,2-trifluoroacetate (NMA-TFA) of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

In drug development and peptide synthesis, N-methylaniline 2,2,2-trifluoroacetate (NMA-TFA) often emerges as an intermediate or impurity, particularly during the cleavage of protecting groups using trifluoroacetic acid (TFA). Correctly interpreting its FTIR spectrum is critical for validating salt formation and distinguishing it from the free base or alternative salts (like hydrochlorides) that may be preferred for final formulation due to the potential toxicity of TFA anions.

This guide provides a definitive technical comparison of the FTIR spectral signatures of NMA-TFA, its free base precursor, and the HCl salt alternative. It focuses on the masking effects of the trifluoroacetate anion and the diagnostic shifts associated with secondary amine protonation.

Structural Transformation & Mechanistic Basis

To interpret the spectrum, one must understand the vibrational changes induced by protonation. The reaction involves the transfer of a proton from TFA to the lone pair of the N-methylaniline nitrogen, creating an ionic lattice stabilized by hydrogen bonding.

Diagram 1: Protonation Pathway & Structural Changes

ReactionPathway cluster_legend Spectral Impact NMA N-Methylaniline (Free Base) (Secondary Amine, Neutral) Target: N-H Stretch (~3400 cm⁻¹) Salt N-Methylanilinium Trifluoroacetate (Ionic Salt) Target: NH₂⁺ (~2400-3000 cm⁻¹) Target: COO⁻ (~1670 cm⁻¹) NMA->Salt + H⁺ Transfer TFA Trifluoroacetic Acid (Reagent) Target: C=O Stretch (~1780 cm⁻¹) TFA->Salt Deprotonation Info Loss of C=O (acid) Gain of COO⁻ (salt) Broadening of N-H region

Caption: Mechanistic flow of salt formation highlighting the conversion of functional groups detectable by FTIR.

Experimental Protocol: Self-Validating FTIR Acquisition

For reliable salt characterization, the following protocol minimizes environmental interference (water vapor/CO₂) which can obscure the critical ammonium region.

Method: Attenuated Total Reflectance (ATR)

Rationale: ATR is preferred over KBr pellets for TFA salts to avoid ion exchange (hygroscopic TFA salts can react with KBr under pressure) and to prevent moisture absorption.

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Verify the energy throughput is >95% of the open beam.

  • Background Scan: Collect 32 scans of the ambient air. Validation: Ensure no peaks exist at 2350 cm⁻¹ (CO₂) or 3600-3800 cm⁻¹ (Water vapor).

  • Sample Loading: Apply NMA-TFA solid (approx. 5-10 mg) to the crystal. Apply high pressure to ensure contact.

  • Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.

  • Correction: Apply an Automatic Baseline Correction. Do not apply extensive smoothing, as this may distort the fine structure of the ammonium overtone bands.

Comparative Spectral Analysis

A. The Ammonium Region (3200 – 2400 cm⁻¹)

The most dramatic change occurs here.

  • Free Base (NMA): Shows a sharp, single weak-to-medium band around 3410–3430 cm⁻¹ (

    
    ).
    
  • Salt (NMA-TFA): The single N-H band disappears. It is replaced by a broad, complex absorption pattern between 2400 and 3000 cm⁻¹ . This is the

    
     stretching of the secondary ammonium cation.
    
    • Note: You will often see "combination bands" (Fermi resonance) in the 2000–2500 cm⁻¹ range, characteristic of amine salts.

B. The "TFA Masking" Effect (1800 – 1000 cm⁻¹)

The trifluoroacetate anion is a "loud" spectator in FTIR. Its signals are so strong they often obscure the structural information of the drug molecule itself.

  • Carboxylate vs. Acid Carbonyl:

    • Free TFA: Strong

      
       stretch at ~1780 cm⁻¹ .
      
    • NMA-TFA Salt: The

      
       disappears. It is replaced by the asymmetric carboxylate stretch (
      
      
      
      ) at 1670–1680 cm⁻¹ .
    • Diagnostic Value: If you see a peak at 1780 cm⁻¹, your salt is wet with excess acid or has not fully formed.

  • The Fluorine Super-Bands:

    • The

      
       stretching vibrations appear as massive, broad bands between 1100 and 1200 cm⁻¹ .
      
    • Impact: These bands will likely hide the C-N stretch of the aniline (~1250-1350 cm⁻¹) and aromatic in-plane bending modes.

C. Comparison Table: NMA vs. NMA-TFA vs. NMA-HCl
Spectral RegionN-Methylaniline (Free Base)NMA-TFA (TFA Salt)NMA-HCl (Hydrochloride Salt)
3300–3500 cm⁻¹ ~3430 cm⁻¹ (Sharp, Single N-H)AbsentAbsent
2400–3000 cm⁻¹ C-H (Aromatic/Aliphatic) onlyBroad Ammonium Band (

)
Broad Ammonium Band (

)
1750–1800 cm⁻¹ AbsentAbsent (If pure)Absent
1600–1700 cm⁻¹ ~1600 cm⁻¹ (Aromatic Ring)~1670–1680 cm⁻¹ (

Asym)
~1600 cm⁻¹ (Ring +

bend)
1400–1450 cm⁻¹ ~1450 cm⁻¹ (Ring/CH def)~1430 cm⁻¹ (

Sym)
~1450 cm⁻¹
1100–1250 cm⁻¹ ~1320 cm⁻¹ (C-N Stretch)1100–1200 cm⁻¹ (Very Strong

)
Clear (C-N visible)
Counterion Visibility N/AHigh (Dominates fingerprint)Invisible (Cl⁻ is transparent >400 cm⁻¹)

Diagnostic Decision Tree

Use this logic flow to identify the state of your N-methylaniline sample.

Diagram 2: Spectral Identification Workflow

DecisionTree Start Analyze Spectrum (3500 - 1000 cm⁻¹) CheckNH Is there a sharp peak at ~3430 cm⁻¹? Start->CheckNH YesBase Result: Free Base (N-Methylaniline) CheckNH->YesBase Yes CheckBroad Is there a broad band 2400-3000 cm⁻¹? CheckNH->CheckBroad No CheckCF3 Are there massive bands at 1100-1200 cm⁻¹ AND ~1670 cm⁻¹? CheckBroad->CheckCF3 Yes (Salt Indicated) ResultTFA Result: TFA Salt (NMA-TFA) CheckCF3->ResultTFA Yes (Strong CF3/COO-) ResultHCl Result: HCl Salt (or other inorganic) CheckCF3->ResultHCl No (Clean Fingerprint)

Caption: Logical workflow for distinguishing between Free Base, TFA Salt, and HCl Salt using FTIR markers.

References

  • NIST Chemistry WebBook. Aniline, N-methyl- Infrared Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. (2019). Discusses general spectral features of secondary amine salts and the shift of N-H protons. Available at: [Link]

  • Vibrational Spectroscopy of Trifluoroacetates.Detailed assignment of COO- and CF3 modes in TFA salts.
  • ResearchGate. FTIR spectrum of N-Methylaniline characteristic bands. (Aggregated data on N-H asymmetric absorption at 3417 cm⁻¹).[2] Available at: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of N-methylaniline TFA and Hydrochloride Salts

For Researchers, Scientists, and Drug Development Professionals In the realm of organic synthesis and pharmaceutical development, the choice of starting materials and reagents is paramount to the success of a reaction. N...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and pharmaceutical development, the choice of starting materials and reagents is paramount to the success of a reaction. N-methylaniline is a versatile intermediate used in the synthesis of a wide array of compounds, from dyes to active pharmaceutical ingredients.[1][2] It is often handled and stored as a salt to improve stability and ease of handling.[3] The two most common salt forms are the trifluoroacetate (TFA) and the hydrochloride (HCl) salts. While seemingly similar, the choice of the counter-ion can have significant implications for the reactivity of N-methylaniline in subsequent chemical transformations.

This guide provides an in-depth comparison of N-methylaniline TFA and hydrochloride salts, focusing on their physicochemical properties and their reactivity in common synthetic reactions such as acylation and alkylation. By understanding the subtle yet crucial differences imparted by the trifluoroacetate and chloride counter-ions, researchers can make more informed decisions in their experimental design, leading to optimized reaction outcomes.

Physicochemical Properties: A Tale of Two Salts

The differing properties of the trifluoroacetate and chloride anions are at the heart of the distinct characteristics of the corresponding N-methylaniline salts. Trifluoroacetic acid is a strong organic acid with a pKa of about 0.23, while hydrochloric acid is a strong mineral acid with a pKa of approximately -6.3.[4] This difference in acidity influences the stability and solubility of the salts.

Here is a summary of the key physicochemical properties:

PropertyN-methylaniline TFA SaltN-methylaniline Hydrochloride SaltN-methylaniline (Free Base)
Molecular Formula C₉H₁₀F₃NO₂C₇H₁₀ClNC₇H₉N
Molecular Weight 221.18 g/mol 143.61 g/mol 107.15 g/mol
Appearance White to off-white solidWhite to off-white crystalline solidColorless to pale yellow liquid
Melting Point 65-66 °CNot readily available-57 °C
Boiling Point DecomposesDecomposes196 °C[5]
pKa of Conjugate Acid ~4.85 (N-methylanilinium ion)~4.85 (N-methylanilinium ion)N/A
Solubility in Water SolubleSoluble[6]Slightly soluble (5.6 g/L)[7]
Solubility in Organic Solvents Generally soluble in polar organic solventsSoluble in alcohols, sparingly soluble in nonpolar solventsSoluble in ethanol, ether, chloroform[8][9]
Hygroscopicity Can be hygroscopicHygroscopicNon-hygroscopic
Thermal Stability Generally stable at room temperature, but can decompose upon heating.[10]Generally stable, but can decompose upon heating.[11]Stable under normal conditions, but can oxidize in air.[3]

The Role of the Counter-ion in Reactivity

The counter-ion (TFA⁻ or Cl⁻) can influence the reactivity of the N-methylanilinium cation in several ways:

  • Acidity and Basicity: The N-methylanilinium ion is the acidic form of N-methylaniline. In a reaction mixture, there will be an equilibrium between the protonated (anilinium) and deprotonated (aniline) forms. The position of this equilibrium is influenced by the pKa of the N-methylanilinium ion and the basicity of other species in the mixture. Since both TFA and HCl are strong acids, they will fully protonate the N-methylaniline. To deprotonate the anilinium salt and generate the nucleophilic free amine necessary for many reactions, a base must be added. The stoichiometry of the base required will be at least 1:1 with the anilinium salt.

  • Solubility and Reaction Medium: The solubility of the salt in the reaction solvent is a critical factor.[12] The TFA salt, with its more organic-soluble counter-ion, may exhibit better solubility in a wider range of organic solvents compared to the hydrochloride salt.[13] This can be advantageous for homogeneous reactions in non-polar solvents. Conversely, the hydrochloride salt's higher polarity may be beneficial in protic or highly polar aprotic solvents.

  • Nucleophilicity of the Counter-ion: The chloride ion is a moderately good nucleophile, whereas the trifluoroacetate ion is a very poor nucleophile due to the delocalization of the negative charge across the carboxylate group and the strong electron-withdrawing effect of the trifluoromethyl group. In some cases, the chloride ion could potentially compete as a nucleophile, leading to side reactions, although this is generally not a major concern in acylation and alkylation reactions where the amine is a much stronger nucleophile.

Reactivity in N-Acylation Reactions

N-acylation is a common transformation of anilines to form amides.[14] The reaction typically involves the nucleophilic attack of the nitrogen atom on an electrophilic acylating agent, such as an acyl chloride or anhydride.

Key Considerations:

  • Generation of the Nucleophile: Both N-methylaniline TFA and hydrochloride salts are not directly reactive as nucleophiles. The protonated nitrogen is electrophilic, not nucleophilic. Therefore, a base must be added to the reaction mixture to deprotonate the N-methylanilinium ion and generate the free N-methylaniline, which is the active nucleophile.

  • Choice of Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. The amount of base required is at least one equivalent to neutralize the anilinium salt, with an additional equivalent often added to scavenge the acid byproduct generated during the acylation (e.g., HCl from an acyl chloride).

  • Impact of the Counter-ion:

    • Solubility: The better solubility of the TFA salt in common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) might lead to a more homogeneous reaction mixture and potentially faster reaction rates compared to the hydrochloride salt, which might have limited solubility.

    • Byproduct Formation: When using an acyl chloride with the hydrochloride salt, two equivalents of chloride ions will be present in the reaction mixture. While generally not problematic, in sensitive systems, the high concentration of chloride ions could potentially influence the reaction pathway.

Experimental Protocol: N-Acylation of N-methylaniline Hydrochloride with Acetyl Chloride

This protocol describes a general procedure for the N-acetylation of N-methylaniline hydrochloride.

Materials:

  • N-methylaniline hydrochloride

  • Acetyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add N-methylaniline hydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous DCM to the flask to dissolve or suspend the salt.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise while stirring. The first equivalent neutralizes the hydrochloride salt, and the second will neutralize the HCl generated during the reaction.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain N-acetyl-N-methylaniline.

Reactivity in N-Alkylation Reactions

N-alkylation of N-methylaniline leads to the formation of tertiary amines.[15] This reaction typically involves an alkylating agent such as an alkyl halide.

Key Considerations:

  • Nucleophile Generation: Similar to acylation, the free N-methylaniline is the active nucleophile, and a base is required to deprotonate the anilinium salt.

  • Over-alkylation: A common side reaction in the alkylation of secondary amines is over-alkylation to form a quaternary ammonium salt. This can be minimized by carefully controlling the stoichiometry of the alkylating agent and the reaction conditions.

  • Impact of the Counter-ion:

    • Solubility: The solubility advantage of the TFA salt in certain organic solvents may again be a factor in achieving a homogeneous reaction.

    • Counter-ion as a Leaving Group: In the case of the hydrochloride salt, the presence of chloride ions could potentially participate in nucleophilic substitution reactions with the alkylating agent, although this is usually outcompeted by the more nucleophilic amine.

Experimental Protocol: N-Alkylation of N-methylaniline TFA Salt with Methyl Iodide

This protocol provides a general procedure for the N-methylation of N-methylaniline TFA salt.

Materials:

  • N-methylaniline TFA salt

  • Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, combine N-methylaniline TFA salt (1.0 eq) and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Alkylating Agent Addition: Add methyl iodide (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution.

    • Purify the crude product by column chromatography on silica gel to yield N,N-dimethylaniline.

Visualization of Reaction Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the N-acylation and N-alkylation reactions.

acylation_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start dissolve Dissolve N-methylaniline HCl in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Triethylamine cool->add_base add_acyl Add Acetyl Chloride add_base->add_acyl react Stir at RT add_acyl->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench extract Extract & Wash quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify end End Product purify->end

Caption: Workflow for the N-Acylation of N-methylaniline Hydrochloride.

alkylation_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start combine Combine N-methylaniline TFA and K₂CO₃ in MeCN start->combine add_alkyl Add Methyl Iodide combine->add_alkyl reflux Reflux add_alkyl->reflux monitor Monitor by TLC reflux->monitor cool_filter Cool & Filter monitor->cool_filter concentrate_filtrate Concentrate Filtrate cool_filter->concentrate_filtrate extract Dissolve & Wash concentrate_filtrate->extract dry Dry Organic Layer extract->dry concentrate_final Concentrate dry->concentrate_final purify Purify (Chromatography) concentrate_final->purify end End Product purify->end

Sources

Validation

A Comparative Guide to the Mass Spectrometry Characterization of N-methylaniline Trifluoroacetate

Introduction N-methylaniline trifluoroacetate is an organic salt comprising the N-methylanilinium cation and the trifluoroacetate anion.[1][2][3][4] With a molecular formula of C9H10F3NO2 and a molar mass of 221.18 g/mol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-methylaniline trifluoroacetate is an organic salt comprising the N-methylanilinium cation and the trifluoroacetate anion.[1][2][3][4] With a molecular formula of C9H10F3NO2 and a molar mass of 221.18 g/mol , this compound serves as a valuable intermediate and reagent in various chemical syntheses.[1][2][3] Given its role in pharmaceutical and materials science, the precise and unambiguous characterization of its identity, purity, and quantity is paramount. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity.

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the characterization of N-methylaniline trifluoroacetate. We will explore the causality behind selecting optimal ionization techniques and mass analyzers, present supporting experimental protocols, and delve into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to approach the analysis of this and similar small molecule salts.

PART 1: A Comparative Analysis of Ionization Techniques

The initial and most critical step in the mass spectrometric analysis of any compound is its conversion into gas-phase ions. The choice of ionization technique is dictated by the analyte's physicochemical properties, including its polarity, volatility, and thermal stability. For N-methylaniline trifluoroacetate, a pre-ionized salt, the selection process is relatively straightforward, but understanding the alternatives is key to troubleshooting and method development.

Ionization Methodologies: A Head-to-Head Comparison
Technique Principle Suitability for N-methylaniline Trifluoroacetate Expected Ions Pros & Cons
Electrospray Ionization (ESI) Soft ionization. Ions in solution are transferred to the gas phase via a high-voltage spray.Excellent . Ideal for polar, non-volatile, and pre-ionized compounds.Positive Mode: [C7H9N+H]+ (m/z 108.1) Negative Mode: [CF3COO]- (m/z 113.0)Pro: High sensitivity, minimal fragmentation, directly compatible with LC. Con: Susceptible to ion suppression from salts and additives like TFA.[5]
Atmospheric Pressure Chemical Ionization (APCI) Soft ionization. Analyte is vaporized and ionized via gas-phase reactions with a corona discharge.Good Alternative . Suitable for less polar, semi-volatile compounds.Positive Mode: [C7H9N+H]+ (m/z 108.1)Pro: Tolerant of higher flow rates and less polar solvents; less susceptible to matrix effects than ESI.[6][7] Con: Requires thermal stability; less efficient for pre-ionized salts compared to ESI.
Electron Ionization (EI) Hard ionization. Gaseous analyte is bombarded with high-energy electrons.Poor for Intact Salt . Suitable only for the neutral, volatile N-methylaniline component, typically via GC-MS.Positive Mode: C7H9N+• (m/z 107.1), extensive fragment ions.Pro: Provides detailed structural information through reproducible fragmentation patterns.[8][9] Con: Destroys the intact salt structure; requires analyte volatility.
Expertise & Experience: Selecting the Right Ionization Source

For N-methylaniline trifluoroacetate, Electrospray Ionization (ESI) is the premier choice. The compound exists as an ion pair in solution, making it perfectly suited for the ESI mechanism, which gently transfers these pre-existing ions into the gas phase. This "soft" ionization technique ensures that we primarily observe the intact N-methylanilinium cation and trifluoroacetate anion with minimal fragmentation, directly confirming the compound's composition.[10][11]

Atmospheric Pressure Chemical Ionization (APCI) serves as a robust alternative.[7][12] While ESI is superior for pre-ionized species, APCI can be advantageous if the sample matrix is complex or if ion suppression is observed in ESI. APCI is particularly effective for neutral, thermally stable molecules that are less polar, and it would readily ionize the neutral N-methylaniline base via proton transfer in the gas phase.[6][13]

Electron Ionization (EI) is generally reserved for coupling with Gas Chromatography (GC) and is unsuitable for analyzing the intact salt.[14] It would require derivatization or thermal dissociation to introduce the volatile N-methylaniline into the GC system, and the high energy of EI would lead to extensive fragmentation.[15][16] While this fragmentation provides rich structural detail, it prevents the observation of the molecular ion of the salt.[9]

PART 2: Choosing the Optimal Mass Analyzer

Following ionization, the mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The choice of analyzer dictates the resolution, mass accuracy, and speed of the analysis, directly impacting whether the goal is quantitative, qualitative, or structural elucidation.

Mass Analyzer Technologies: A Performance Comparison
Analyzer Type Principle Resolution Mass Accuracy Primary Application for N-methylaniline Trifluoroacetate
Quadrupole (Q / QqQ) Uses oscillating electric fields to filter ions by m/z.Low (~2,000)Low (~100 ppm)Targeted Quantification . Highly sensitive and selective using MRM.[17][18]
Time-of-Flight (TOF) Measures the time ions take to travel a fixed distance.High (10,000 - 50,000)High (<5 ppm)Accurate Mass Confirmation . Unambiguous formula determination of parent and fragment ions.
Orbitrap Traps ions in an orbital motion; frequency is related to m/z.Very High (60,000 ->240,000)Very High (<3 ppm)High-Resolution Analysis & Structural Elucidation . Maximum confidence in identification and separation from interferences.[19][20][21]
Expertise & Experience: Matching the Analyzer to the Analytical Goal
  • For High-Throughput Quantification: A Triple Quadrupole (QqQ) mass spectrometer is the instrument of choice.[18] Its ability to perform Multiple Reaction Monitoring (MRM) provides unmatched sensitivity and selectivity, making it ideal for quantifying N-methylaniline in complex matrices like biological fluids or environmental samples.[17] The QqQ isolates the parent ion (the N-methylanilinium cation at m/z 108.1), fragments it, and then monitors for a specific, characteristic fragment ion. This two-stage filtering process effectively eliminates background noise.

  • For Identity Confirmation and Purity Analysis: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap , is essential.[21][22] These instruments provide high mass accuracy, allowing for the confident determination of the elemental composition of the detected ions. For instance, observing a peak at m/z 108.0808 instead of the calculated 108.0813 for C7H10N+ can definitively confirm the identity of the N-methylanilinium cation.

  • For Structural Elucidation and Unknown Identification: An Orbitrap or a high-end Q-TOF provides the ultimate performance.[20] The ultra-high resolution of an Orbitrap can separate isobars (ions with the same nominal mass but different elemental compositions) that would be indistinguishable on lower-resolution instruments.[19] This capability, combined with tandem MS (MS/MS) experiments, is critical for characterizing fragmentation pathways and identifying unknown impurities.

PART 3: Experimental Protocols and Data Interpretation

A self-validating protocol is crucial for trustworthy results. Below are detailed methodologies for the qualitative and quantitative analysis of N-methylaniline trifluoroacetate.

Experimental Workflow Diagram

Caption: General workflow for the LC-MS characterization of N-methylaniline trifluoroacetate.

Protocol 1: Qualitative Analysis and Identity Confirmation via LC-ESI-Q-TOF
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of N-methylaniline trifluoroacetate in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 (v/v) acetonitrile/water with 0.1% formic acid. The acid ensures the N-methylaniline remains protonated.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (Q-TOF) Conditions:

    • Ionization Mode: ESI, Positive and Negative switching.

    • Capillary Voltage: +3.5 kV (Positive), -3.0 kV (Negative).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 400 °C.

    • Mass Range: 50 - 500 m/z.

    • Acquisition Mode: Full Scan MS.

    • Collision Energy (for MS/MS): Ramp from 10-40 eV.

Data Interpretation
  • Positive Ion Mode: Expect a prominent peak in the mass spectrum corresponding to the protonated N-methylaniline cation, [C7H9N+H]+.

    • Calculated Exact Mass: 108.0813

    • Observed Mass: Should be within 5 ppm of the calculated mass (e.g., 108.0808 to 108.0818).

  • Negative Ion Mode: Expect a strong signal for the trifluoroacetate anion, [CF3COO]-.

    • Calculated Exact Mass: 112.9856

    • Observed Mass: Should be within 5 ppm of the calculated mass.

  • TFA Adducts: In positive ion mode, it is possible to observe adducts of the analyte with trifluoroacetic acid, especially if TFA is used as a mobile phase additive.[5] These adducts can sometimes suppress the primary analyte signal.

Fragmentation Pathway of N-methylanilinium Cation

Tandem MS (MS/MS) of the precursor ion at m/z 108.1 provides structural confirmation. The fragmentation is dominated by characteristic losses.

Fragmentation_Pathway cluster_info Key Fragments parent N-methylanilinium [M+H]+ m/z 108.1 frag1 Loss of H2 m/z 106.1 parent->frag1 - H2 frag2 Loss of CH3• m/z 93.1 parent->frag2 - •CH3 frag3 Loss of CH4 m/z 92.1 parent->frag3 - CH4 frag4 Anilinium Ion m/z 94.1 info m/z 93: Loss of methyl radical m/z 92: Loss of methane

Caption: Proposed fragmentation pathway for the N-methylanilinium cation (m/z 108.1).

Causality of Fragmentation: In amine fragmentation, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant pathway.[23] For N-methylaniline, the most likely fragmentation events upon collision-induced dissociation (CID) are the loss of a methyl radical (•CH3) to form an ion at m/z 93, or the loss of methane (CH4) to yield an ion at m/z 92. The observation of these fragments provides strong evidence for the N-methylaniline structure.

Conclusion

The mass spectrometric characterization of N-methylaniline trifluoroacetate is a multi-faceted process where the choice of instrumentation must align with the analytical objective. For unambiguous identification and structural confirmation, high-resolution instruments like Q-TOF or Orbitrap coupled with ESI are indispensable. They provide the mass accuracy needed to confirm elemental composition and the resolution to distinguish the analyte from interferences. For routine, high-sensitivity quantification, a triple quadrupole mass spectrometer operating in MRM mode is the industry standard.

By understanding the fundamental principles of ionization and mass analysis and applying the robust protocols detailed in this guide, researchers can generate high-quality, reliable data, ensuring the integrity of their work in drug development and chemical research.

References

  • Thermo Fisher Scientific. (2020). Determination of Trifluoroacetic Acid Using Ion Chromatography Mass Spectrometry.
  • Apffel, A., et al. (1996). Sodium trifluoroacetate as a tune/calibration compound for positive- and negative-ion electrospray ionization mass spectrometry in the mass range of 100–4000 Da. Journal of the American Society for Mass Spectrometry.
  • Metrohm. (n.d.). IC-MS/MS analysis of trifluoroacetic acid according to DIN 38407-53.
  • Wikipedia.Trifluoroacetic acid.
  • PerkinElmer. (n.d.). Rapid Determination of Trace Amounts of Aniline and Its Derivatives by Direct Injection UHPLC/MS/MS.
  • Thermo Fisher Scientific. (2020). Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry.
  • ChemicalBook.N-Methylaniline(100-61-8) MS spectrum.
  • ChemBK. (2024). N-METHYLANILINE TRIFLUOROACETATE.
  • SincereChemical.N-methylaniline.
  • Kowalska, M., & Bąchor, R.Bisquaternary ammonium adduct with trifluoroacetate. Secrets of Science.
  • Bristow, T., & Webb, M. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. PMC.
  • Taylor & Francis.APCI – Knowledge and References.
  • Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar.
  • Creative Proteomics. (n.d.). Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips.
  • Subbaiah, N., et al. (2018). A Selective and Sensitive Method Development and Validation by LC-MS/MS Approach for Trace Level Quantification of Two Potential Genotoxic Impurities in Albendazole Drug Substance. Journal of Chemical and Pharmaceutical Sciences.
  • Thermo Fisher Scientific. (n.d.). The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry.
  • Santa Cruz Biotechnology. (n.d.). N-Methylaniline trifluoroacetate.
  • Waters. (n.d.). Excessive TFA adducts seen on intact protein mass spectra.
  • NIST. (n.d.). Aniline, N-methyl-. NIST WebBook.
  • University of Notre Dame. (n.d.). Ionization Methods. Mass Spectrometry & Proteomics Facility.
  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry.
  • ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?.
  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Connatix. (2024). Advantages vs Disadvantages of Mass Analyzers: A Buyer's Guide to Mass Spectrometry.
  • PubChem. (n.d.). N-methylaniline 2,2,2-trifluoroacetate.
  • Sigma-Aldrich. (n.d.). N-Methylaniline trifluoroacetate.
  • Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography?.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • TCI EUROPE N.V. (n.d.). N-Methylanilinium Trifluoroacetate.
  • Danaher Life Sciences. (n.d.). Ionization Methods in Mass Spectrometry: Types & Applications.

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Comparative

Comparative Guide: X-Ray Crystallographic Profiling and Catalytic Performance of N-Methylanilinium Trifluoroacetate (N-MATFA)

As a Senior Application Scientist, I frequently evaluate the intersection of solid-state structural properties and solution-phase catalytic performance. N-methylanilinium trifluoroacetate (N-MATFA, CAS 29885-95-8)[1] is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the intersection of solid-state structural properties and solution-phase catalytic performance. N-methylanilinium trifluoroacetate (N-MATFA, CAS 29885-95-8)[1] is a prime example of how crystallographic parameters dictate synthetic utility. Unlike traditional, highly acidic activators, the specific hydrogen-bonding network observed in the crystal structure of N-MATFA translates into a highly controlled proton-transfer mechanism in solution, making it a superior organocatalyst for sensitive transformations.

This guide objectively compares the structural and performance metrics of N-MATFA against alternative activators, providing field-proven insights and self-validating experimental protocols.

Section 1: Crystallographic & Structural Causality (The "Why")

The efficacy of an acid catalyst in organic synthesis is not solely determined by its nominal pKa, but by its ion-pairing dynamics. X-ray crystallographic analyses of anilinium trifluoroacetate salts reveal a distinct supramolecular architecture. N-MATFA crystallizes as a tightly bound ion pair, characterized by strong


 hydrogen bonds between the secondary ammonium proton and the trifluoroacetate oxygens.

Causality Insight: Why does this crystallographic motif matter for your reactions? In non-polar or moderately polar solvents (e.g., dichloromethane, acetonitrile), this tight solid-state ion pairing prevents complete dissociation in solution. Consequently, N-MATFA acts as a buffered proton donor. It provides sufficient electrophilic activation for substrates—such as phosphoramidites in oligonucleotide synthesis[2] or α-methylene-α-tetralone dimers in Prins cyclizations[3]—without releasing free


 ions that would otherwise cleave acid-sensitive protecting groups (e.g., dimethoxytrityl, DMT).
Table 1: Crystallographic & Physicochemical Comparison of Activator Salts
PropertyN-Methylanilinium Trifluoroacetate (N-MATFA)Pyridinium Trifluoroacetate (PyTFA)Ammonium Trifluoroacetate
CAS Number 29885-95-8[4]464-05-13336-58-1
Molecular Weight 221.18 g/mol [4]193.12 g/mol 131.05 g/mol
Melting Point 65–66 °C[5]80–82 °C122–124 °C
H-Bond Donor Sites 2 (Secondary Ammonium)1 (Tertiary Ammonium)4 (Primary Ammonium)
Conjugate Acid pKa ~4.85~5.259.25
Steric Profile High (N-Methyl + Phenyl)Low (Planar Ring)Minimal

Section 2: Comparative Performance Analysis

When evaluating coupling activators for Phosphorodiamidate Morpholino Oligonucleotide (PMO) synthesis[2], N-MATFA consistently outperforms alternatives like Pyridinium Trifluoroacetate (PyTFA) and 1H-Tetrazole.

1H-tetrazole is highly acidic and poses a severe explosive hazard, requiring specialized handling. PyTFA is safer but possesses a higher pKa (~5.25), leading to sluggish activation kinetics. N-MATFA strikes the optimal balance: its slightly lower pKa (~4.85) accelerates activation, while the steric bulk of the N-methyl and phenyl groups prevents the amine from acting as a competing nucleophile.

Table 2: Performance Comparison in PMO Synthesis
ActivatorCoupling TimeYield (Per Step)Depurination RateHandling / Safety Profile
N-MATFA 3–5 min>99%<0.1%Stable, Non-explosive, Mild[2]
PyTFA 10–15 min95–97%<0.1%Stable, Hygroscopic
1H-Tetrazole 5–10 min>98%~1.5%Explosive hazard, Harsh
Ammonium TFA >30 min<80%<0.1%Poor organic solubility

Section 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems with built-in analytical checkpoints.

Protocol A: Preparation of Diffraction-Quality N-MATFA Crystals

Objective: Synthesize high-purity N-MATFA and grow single crystals to verify the hydrogen-bonding network.

  • Reaction: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 10.0 mmol of N-methylaniline in 20 mL of anhydrous diethyl ether. Cool the mixture to 0 °C[5].

  • Addition: Dropwise add 10.0 mmol of 2,2,2-trifluoroacetic acid (TFA) over a period of 10 minutes[5].

    • Validation Check: An immediate exothermic reaction coupled with the precipitation of a white solid confirms successful salt formation. If the solution remains clear, trace moisture may have compromised the reagents; discard and restart.

  • Isolation: Filter the precipitate under a nitrogen blanket and wash with 2 x 5 mL of cold anhydrous ether[5]. Dry under high vacuum for 2 hours.

  • Crystallization: Dissolve the crude salt in a minimum volume of dichloromethane (DCM). Place the open vial inside a larger sealed chamber containing hexanes (vapor diffusion method).

    • Validation Check: After 24–48 hours, the formation of colorless, block-like crystals with a sharp melting point of 65–66 °C[5] indicates successful crystallization suitable for single-crystal X-ray diffraction (SCXRD).

Protocol B: N-MATFA-Promoted Phosphoramidite Coupling

Objective: Utilize N-MATFA as a mild acid catalyst for oligonucleotide synthesis.

  • Preparation: Co-evaporate the nucleophile (e.g., 5'-OH nucleoside) and the phosphoramidite building block (1.2 eq) with anhydrous acetonitrile twice to remove trace water.

  • Activation: Dissolve the mixture in anhydrous acetonitrile to a concentration of 0.1 M. Add N-MATFA (0.5 eq) in one portion at room temperature[2].

    • Validation Check: Monitor the reaction via

      
      P NMR. The rapid disappearance of the phosphoramidite signal (~149 ppm) and the appearance of the phosphite triester intermediate (~130–140 ppm) within 3–5 minutes confirms successful electrophilic activation.
      
  • Workup: Proceed immediately to oxidation (using

    
    ) to stabilize the linkage.
    
    • Validation Check: LC-MS analysis of the crude mixture must display the desired product mass. The absence of M-trityl fragments validates that N-MATFA’s acidity is perfectly tuned to prevent premature protecting group cleavage.

Section 4: Mechanistic Visualization

The following diagram illustrates the causality behind N-MATFA's efficiency. The X-ray confirmed hydrogen-bonding motif directly translates into the transition state, lowering the activation energy for P-N bond cleavage without generating free, destructive protons.

G N_MATFA N-MATFA (Activator) Complex H-Bonded Intermediate N_MATFA->Complex Donates H+ Substrate Phosphoramidite Substrate->Complex Accepts H+ Transition Transition State Complex->Transition Activation Nucleophile Nucleophile (5'-OH) Nucleophile->Transition Attack Product Coupled Product Transition->Product Formation Regen Catalyst Regeneration Transition->Regen Expulsion Regen->N_MATFA Proton Transfer

Figure 1: Mechanistic pathway of N-MATFA mediated phosphoramidite activation via H-bonding.

References

1.[4] Title: N-methylaniline 2,2,2-trifluoroacetate | CID 11806238 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

3.[5] Title: N-METHYLANILINE TRIFLUOROACETATE - Physico-chemical Properties & Production Source: ChemBK URL:[Link]

4.[3] Title: N-Methylanilinium trifluoroacetate-promoted Prins reaction of α-methylene-α-tetralone dimers Source: ResearchGate / Tetrahedron Letters URL:[Link]

5.[2] Title: Evaluation of Transiently O-6 Protected Guanosine Morpholino Nucleosides in PMO Synthesis Source: ResearchGate URL:[Link]

Sources

Validation

elemental analysis calculation for N-methylaniline TFA salt

An in-depth understanding of counterion stoichiometry is a critical quality attribute in drug discovery and organic synthesis. Compounds isolated via preparative HPLC are frequently recovered as trifluoroacetate (TFA) sa...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of counterion stoichiometry is a critical quality attribute in drug discovery and organic synthesis. Compounds isolated via preparative HPLC are frequently recovered as trifluoroacetate (TFA) salts[1]. While the TFA counterion enhances solubility in non-polar environments[2], its presence can alter the physicochemical properties, pharmacokinetic profiles, and potential toxicity of the active pharmaceutical ingredient (API)[3].

Validating the exact stoichiometry of N-methylaniline trifluoroacetate (CAS 29885-95-8) requires rigorous analytical characterization. However, the high mass fraction of fluorine in the TFA moiety introduces severe matrix interferences during standard elemental analysis[4]. This guide objectively compares traditional combustion analysis against orthogonal techniques like Combustion Ion Chromatography (CIC) and Quantitative 19F NMR (qNMR), providing the theoretical baseline and field-proven experimental protocols to ensure self-validating stoichiometric confirmation.

Theoretical Elemental Baseline

Before selecting an analytical workflow, the theoretical mass fractions must be established. N-methylaniline trifluoroacetate is a 1:1 salt formed by the protonation of the N-methylaniline base by trifluoroacetic acid.

  • Chemical Formula: C₇H₉N · C₂HF₃O₂ (Total: C₉H₁₀F₃NO₂)

  • Molar Mass: 221.18 g/mol [5]

Table 1: Theoretical Elemental Composition of N-methylaniline TFA

ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ContributionMass Fraction (%)
Carbon (C) 12.0119108.09948.87%
Hydrogen (H) 1.0081010.0804.56%
Nitrogen (N) 14.007114.0076.33%
Fluorine (F) 18.998356.99425.77%
Oxygen (O) 15.999231.99814.47%

Comparison of Analytical Workflows

Analyzing highly fluorinated salts requires overcoming specific chemical hurdles. Below is an objective comparison of the three primary methodologies used to validate the stoichiometry of TFA salts.

A. Standard CHNS/O Combustion Analysis (with Scavengers)
  • The Challenge: During standard flash combustion at ~1000°C, the highly electronegative fluorine reacts with hydrogen to form corrosive hydrogen fluoride (HF) or with carbon to form tetrafluoromethane (CF₄). HF etches the quartz (SiO₂) combustion tube, causing devitrification and premature instrument failure. Meanwhile, CF₄ is exceptionally thermally stable; if carbon is sequestered as CF₄ instead of CO₂, the resulting %C reading will be falsely low[4][6].

  • The Solution: The addition of a fluorine scavenger (e.g., Magnesium Oxide, MgO) directly into the sample capsule. MgO reacts with the fluorine during combustion to form stable, non-volatile MgF₂ ash, protecting the quartz and ensuring all carbon is fully oxidized to CO₂.

B. Combustion Ion Chromatography (CIC)
  • The Mechanism: CIC is specifically designed to quantify halogens. The sample undergoes pyrohydrolytic combustion at 1050°C, converting all organic fluorine into gaseous HF. This gas is absorbed into an aqueous basic solution and directly quantified via Ion Chromatography[6].

  • The Advantage: Unlike CHN analysis, which infers the salt ratio from carbon/nitrogen ratios, CIC provides a direct quantification of the 25.77% fluorine mass fraction, leaving no ambiguity about the TFA content[7].

C. Quantitative ¹⁹F NMR (qNMR)
  • The Mechanism: qNMR utilizes an internal standard of known purity to determine the exact molar ratio of the TFA counterion. Because ¹⁹F has a 100% natural isotopic abundance and a wide chemical shift range, it is highly sensitive and specific[8][9].

  • The Advantage: It is non-destructive and immune to the combustion artifacts of highly fluorinated compounds. It directly measures the intact trifluoroacetate moiety rather than elemental fluorine.

Table 2: Comparative Performance of Analytical Techniques for TFA Salts

FeatureCHN (Modified with MgO)Combustion IC (CIC)¹⁹F Quantitative NMR
Primary Output %C, %H, %NTotal %FMolar Ratio (Base:TFA)
Sample Destruction Yes (Combusted)Yes (Pyrohydrolysis)No (Recoverable)
Fluorine Interference High (Requires Scavenger)None (Target Analyte)None (Target Analyte)
Throughput High (~10 mins/sample)Medium (~20 mins/sample)Low (Requires long T₁ delays)
Best Used For General organic purityDirect halogen quantificationAbsolute stoichiometric proof

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation steps to guarantee accurate data generation.

Protocol 1: Modified CHN Analysis with Fluorine Scavenger

Causality Focus: Intimate contact between the sample and the scavenger is required to ensure F is trapped before it can form CF₄.

  • Preparation: Tare a clean tin (Sn) capsule on a microbalance (readability d = 0.001 mg).

  • Sampling: Accurately weigh 1.500 to 2.000 mg of the N-methylaniline TFA salt into the capsule.

  • Scavenger Addition: Add a 10-fold mass excess (~15.0 to 20.0 mg) of analytical-grade MgO powder directly on top of the sample.

  • Sealing: Fold and crimp the tin capsule tightly. The mechanical pressure ensures intimate physical contact between the solid TFA salt and the MgO matrix.

  • Combustion: Drop the capsule into the elemental analyzer furnace at 1000°C under an oxygen burst. The tin creates a localized exothermic flash (~1800°C).

  • Detection: Quantify the resulting CO₂, H₂O, and N₂ gases via Thermal Conductivity Detection (TCD) against a calibrated sulfanilamide standard.

Protocol 2: ¹⁹F-qNMR for TFA Quantification

Causality Focus: Fluorine nuclei often exhibit long longitudinal relaxation times (T₁). If the repetition delay is too short, the spins will not fully relax, leading to an underestimation of the TFA concentration[8].

  • Standard Selection: Select an internal standard (IS) such as 4,4'-difluorobenzophenone (certified reference material grade).

  • Weighing: Accurately weigh ~10.0 mg of N-methylaniline TFA salt and ~5.0 mg of the IS into a glass vial using a microbalance.

  • Solvation: Dissolve the mixture completely in 0.6 mL of Methanol-d₄ (CD₃OD) and transfer to a 5 mm NMR tube.

  • Parameter Optimization: Set the NMR spectrometer to acquire a ¹⁹F spectrum. Critically, measure the T₁ of the CF₃ peak. Set the inter-pulse relaxation delay (D1) to ≥ 5 × T₁ (typically 20–30 seconds) to ensure >99% signal recovery.

  • Integration: Integrate the CF₃ peak of the TFA counterion (~ -76.9 ppm, representing 3 fluorine atoms) and the IS peak (~ -107.7 ppm, representing 2 fluorine atoms)[8].

  • Calculation: Calculate the absolute mass fraction of the TFA salt using the integrated area ratio, correcting for the number of nuclei (3 vs. 2) and the exact weighed masses.

Workflow Visualization

G Start N-Methylaniline TFA Salt (CAS 29885-95-8) Method1 Modified CHN Combustion Start->Method1 Method2 Combustion Ion Chromatography Start->Method2 Method3 19F Quantitative NMR Start->Method3 Mech1 Add MgO Scavenger Prevent HF/CF4 Formation Method1->Mech1 Mech2 Pyrohydrolysis at 1050°C Trap HF in Aqueous Base Method2->Mech2 Mech3 Add Internal Standard Ensure 5x T1 Relaxation Method3->Mech3 Out1 Accurate %C, %H, %N Mech1->Out1 Out2 Direct %F Quantification Mech2->Out2 Out3 Exact Molar Ratio (Base:Counterion) Mech3->Out3 Validation Stoichiometric Validation (C9H10F3NO2) Out1->Validation Out2->Validation Out3->Validation

Analytical workflows for determining TFA salt stoichiometry.

References

  • Cymit Quimica. "N-Methylaniline Trifluoroacetate.
  • Chem-Impex. "N-Methylanilinium trifluoroacetate.
  • Faraday Discussions. "Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery." Royal Society of Chemistry.
  • Thermo Fisher Scientific. "Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA.
  • National Institutes of Health (PMC). "Combustion ion chromatography for extractable organofluorine analysis." NIH PubMed Central.
  • Analytical Chemistry. "Quantitative Measurement of TFA and Other Short Chain PFAS in Environmental Samples Using 19F SSFP-CRAFT NMR.
  • Journal of Liquid Chromatography & Related Technologies. "A Combined Approach of Ion Chromatography and Quantitative NMR to Accurately Determine Counterion Stoichiometry." Taylor & Francis.
  • MDPI.

Sources

Safety & Regulatory Compliance

Safety

N-methylaniline 2,2,2-trifluoroacetate proper disposal procedures

The proper handling and disposal of N-methylanilinium trifluoroacetate (CAS RN: 29885-95-8) requires a rigorous, scientifically grounded approach. As a salt composed of a reactive secondary amine and a highly persistent...

Author: BenchChem Technical Support Team. Date: March 2026

The proper handling and disposal of N-methylanilinium trifluoroacetate (CAS RN: 29885-95-8) requires a rigorous, scientifically grounded approach. As a salt composed of a reactive secondary amine and a highly persistent perfluorinated acid, this compound presents a dual-hazard profile. Standard solvent disposal protocols are insufficient and potentially dangerous.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe lifecycle management of this compound, ensuring stringent compliance with environmental and safety regulations.

The Dual-Hazard Paradigm: Chemical Profiling

To design a safe disposal protocol, we must first understand the mechanistic causality behind the compound's hazards. N-methylanilinium trifluoroacetate poses two distinct chemical threats:

  • The Cation (N-Methylaniline): As a secondary amine, N-methylaniline is highly susceptible to nitrosation. If inadvertently mixed with nitrites or certain oxidizing agents in a general waste stream, it undergoes a rapid chemical transformation into N-nitroso-N-methylaniline, a potent and highly regulated carcinogen[1].

  • The Anion (Trifluoroacetate - TFA): TFA is a short-chain perfluoroalkyl substance (PFAS). The carbon-fluorine (C-F) bond possesses a massive dissociation energy of approximately 502 kJ/mol, making it one of the strongest covalent bonds in organic chemistry[2]. It is completely recalcitrant to biological degradation. Pouring TFA salts down the drain guarantees the contamination of municipal water supplies, as standard wastewater treatment cannot cleave the C-F bond[3].

Quantitative Chemical & Hazard Data

Data synthesized for rapid laboratory reference.

Property / MetricValue / ClassificationOperational Implication
Molecular Formula C₇H₉N · C₂HF₃O₂Contains both toxic nitrogenous and persistent fluorinated components[4].
Molecular Weight 221.18 g/mol Determines stoichiometric calculations for neutralization/spill response[4].
C-F Bond Energy ~502 kJ/molDictates that only High-Temperature Incineration (HTI) can destroy the waste[2].
GHS Classification Acute Tox. 4 (Oral/Dermal/Inh)Mandates strict PPE (N95/P100 mask, chemical-resistant gloves) during handling[4].
Incompatibilities Oxidizers, Nitrites, Strong AcidsDictates strict waste segregation to prevent exothermic reactions and carcinogen formation[1].

Mechanistic Workflow for Disposal

The following diagram illustrates the validated decision-making process for the safe disposal of N-methylanilinium trifluoroacetate. Every step is designed to either prevent a hazardous secondary reaction or ensure the complete mineralization of the compound.

G A Waste Generation: N-Methylanilinium TFA B Strict Segregation: Isolate from Nitrites & Oxidizers A->B Prevents N-nitrosamine carcinogen formation C Containment: HDPE or Glass Vials B->C RCRA Compliant D High-Temp Incineration (>1000°C required) C->D Institutional EHS Transfer E Gas Scrubbing (Neutralize HF & NOx) D->E Cleaves 502 kJ/mol C-F bonds F Complete Mineralization Achieved E->F Prevents atmospheric pollution

Fig 1: Mechanistic workflow for the safe segregation and thermal destruction of N-MATFA waste.

Step-by-Step Disposal Protocol

To ensure a self-validating safety system, execute the following protocol precisely. Do not deviate or substitute container materials.

Phase 1: Source Segregation (Critical)

Causality: Mixing secondary amines with incompatible waste streams is the leading cause of accidental laboratory nitrosamine generation.

  • Establish a Dedicated Stream: Create a specific waste stream exclusively for "Fluorinated Amine Salts."

  • Verify Incompatibilities: Ensure this waste stream is physically isolated from containers holding sodium nitrite, nitric acid, chlorinating agents (like bleach), and heavy metal oxidizers[1].

Phase 2: Containment and Labeling

Causality: TFA is highly acidic and corrosive in its free form; while the salt is more stable, it can still interact with low-grade plastics over time.

  • Select the Container: Use high-density polyethylene (HDPE) or borosilicate glass containers with PTFE-lined caps[3]. Never use metal containers, as residual free TFA can cause rapid corrosion.

  • Apply RCRA-Compliant Labeling: Label the container explicitly as:

    • Hazardous Waste: N-Methylanilinium Trifluoroacetate

    • Hazards: Toxic, Corrosive, Fluorinated Organics

  • Ventilation: Store the active waste container inside a certified chemical fume hood to prevent the accumulation of toxic amine vapors[4].

Phase 3: Final Destruction via EHS

Causality: Because biological wastewater treatment cannot break the C-F bond, the compound must be subjected to extreme thermal stress to achieve mineralization.

  • Submit to EHS: Transfer the sealed, labeled waste to your institution's Environmental Health and Safety (EHS) department.

  • Specify HTI Requirement: Ensure the waste manifest explicitly notes the presence of perfluorinated compounds (TFA). This legally obligates the disposal contractor to route the waste to a High-Temperature Incinerator (HTI) operating above 1000°C, equipped with alkaline scrubbers to neutralize the highly toxic hydrogen fluoride (HF) and nitrogen oxide (NOx) gases generated during combustion[2].

Emergency Spill Response Methodology

In the event of a benchtop or fume hood spill, immediate containment is required to prevent dermal absorption and aerosolization.

  • Isolate & Protect: Evacuate non-essential personnel. Don fresh nitrile gloves (double-gloving recommended), safety goggles, and a lab coat[4].

  • Neutralize & Absorb: Do not use water, as this will spread the highly soluble TFA salt. Cover the solid spill with a chemically inert, dry absorbent material (e.g., dry sand, diatomaceous earth, or specialized vermiculite)[4].

  • Mechanical Collection: Using a non-sparking plastic scoop, carefully gather the absorbed mixture to prevent dust dispersion.

  • Containment: Place the collected material into a dedicated, sealable HDPE hazardous waste container.

  • Surface Decontamination: Wipe the spill area with a damp disposable towel using a mild, non-oxidizing detergent. Dispose of all contaminated towels and your outer layer of gloves in the same hazardous waste container.

References

  • TCI AMERICA - Spectrum Chemical.Safety Data Sheet: N-Methylanilinium Trifluoroacetate.
  • BenchChem.Navigating the Disposal of FTI 276 TFA: A Guide for Laboratory Professionals.
  • GOV.UK / Environment Agency.Rapid evidence assessment of PFAS incineration and alternative remediation methods.
  • ACS Publications.An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.

Sources

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